molecular formula C9H7N3O B3420096 Phthalazine-1-carboxamide CAS No. 170940-78-0

Phthalazine-1-carboxamide

Cat. No.: B3420096
CAS No.: 170940-78-0
M. Wt: 173.17 g/mol
InChI Key: ZPKLKCZILZRALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalazine-1-carboxamide (CAS 170940-78-0) is a nitrogen-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The phthalazine core is recognized for its versatile biological activity and ability to bind to multiple biological targets, making it a highly valuable intermediate for developing novel therapeutic agents . This compound is primarily investigated for its potential in oncology research. Derivatives of this compound have been designed and synthesized as potent kinase inhibitors, targeting enzymes such as c-Met and VEGFR-2, which are implicated in cancer cell growth and survival . These inhibitors can induce apoptosis (programmed cell death) and disrupt angiogenesis, the process of new blood vessel formation that tumors need to grow . Research has shown that certain this compound derivatives exhibit excellent broad-spectrum cytotoxic activity and significant potency against a range of human cancer cell lines, including lung, gastric, colon, and breast cancers . Beyond oncology, the phthalazine scaffold is also explored for its antimicrobial properties against various pathogens and for potential applications in material science . As a key chemical building block, this compound provides researchers with a versatile core structure for further synthetic modification. Its structure allows for the introduction of various substituents to fine-tune biological activity, selectivity, and pharmacokinetic properties, facilitating the discovery of new lead compounds . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-9(13)8-7-4-2-1-3-6(7)5-11-12-8/h1-5H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKLKCZILZRALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170940-78-0
Record name 1-phthalazinecarboxamide
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Foundational & Exploratory

Therapeutic Potential of Phthalazine-1-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic potential, chemical architecture, and experimental characterization of phthalazine-1-carboxamide derivatives .

Executive Summary

This compound derivatives represent a privileged scaffold in medicinal chemistry, characterized by their ability to mimic the purine ring of ATP and the nicotinamide moiety of NAD+. This dual-mimicry allows them to function as potent multi-target inhibitors , primarily targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) to suppress tumor angiogenesis and Aurora Kinases to arrest mitosis.[1] Furthermore, their structural homology to established PARP inhibitors (e.g., Olaparib) grants them significant potential in synthetic lethality applications for BRCA-deficient cancers.[1]

This guide provides a rigorous analysis of their structure-activity relationships (SAR), mechanistic pathways, synthesis protocols, and validation assays.[1]

Part 1: Chemical Architecture & SAR Logic

The Privileged Scaffold

The phthalazine core (a benzo-fused pyridazine) offers a rigid, planar bicyclic system essential for deep penetration into the hydrophobic binding pockets of kinase enzymes. The 1-carboxamide substitution is the critical pharmacophore:

  • H-Bond Donor/Acceptor: The amide nitrogen and carbonyl oxygen form crucial hydrogen bonds with the "hinge region" amino acids (e.g., Cys919 in VEGFR-2) of the target kinase.

  • Electronic Tuning: The electron-deficient nature of the phthalazine ring enhances

    
    -stacking interactions with aromatic residues (e.g., Phe1047) within the active site.
    
Structure-Activity Relationship (SAR)

Optimization of the 1-carboxamide "tail" dictates selectivity between VEGFR-2 and Aurora kinases.

Structural ZoneModificationEffect on Potency/Selectivity
C1-Carboxamide Nitrogen Biaryl-Urea Linkage Critical for VEGFR-2. The urea moiety acts as a "bridge" to the DFG-motif (Asp-Phe-Gly), stabilizing the kinase in its inactive (DFG-out) conformation.[1]
C4-Position Hydrophobic Aryl Group Potency Booster. Adding a 4-chlorophenyl or 4-phenoxyphenyl group increases hydrophobic contacts in the ATP-binding pocket.
Phthalazine Ring 6,7-Dimethoxy Solubility. Improves water solubility and pharmacokinetic profile without disrupting binding affinity.

Part 2: Mechanistic Targets & Signaling Pathways[1]

Primary Mechanism: VEGFR-2 Inhibition (Anti-Angiogenesis)

This compound derivatives function as Type II Kinase Inhibitors .[1] Unlike Type I inhibitors that bind the active form, these derivatives lock VEGFR-2 in the inactive "DFG-out" conformation.[2]

  • Blockade: Prevents ATP binding and auto-phosphorylation of tyrosine residues.

  • Downstream Effect: Inhibits the RAF/MEK/ERK pathway (proliferation) and PI3K/AKT pathway (survival), ultimately starving the tumor of blood supply.[1]

Secondary Mechanism: Aurora Kinase Inhibition (Mitotic Arrest)

By competitively binding to the ATP pocket of Aurora A/B kinases, these derivatives disrupt centrosome maturation and chromosome segregation, leading to mitotic catastrophe and apoptosis in rapidly dividing cells.

Pathway Visualization

The following diagram illustrates the dual-inhibition logic of the phthalazine scaffold within the tumor microenvironment.

SignalingPathway cluster_Angiogenesis VEGFR-2 Signaling (Angiogenesis) cluster_Mitosis Aurora Kinase Signaling (Mitosis) Drug This compound (Inhibitor) VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) Drug->VEGFR2 Inhibits (DFG-out) Aurora Aurora Kinase A/B Drug->Aurora Inhibits (ATP-site) VEGF VEGF Ligand VEGF->VEGFR2 Activation PI3K PI3K / AKT VEGFR2->PI3K RAF RAF / MEK / ERK VEGFR2->RAF Endothelial Endothelial Cell Proliferation PI3K->Endothelial RAF->Endothelial Apoptosis Tumor Cell Apoptosis & Vascular Regression Endothelial->Apoptosis Inhibition leads to Centrosome Centrosome Maturation Aurora->Centrosome Spindle Spindle Assembly Checkpoint Aurora->Spindle Mitosis Mitotic Progression Spindle->Mitosis Mitosis->Apoptosis Arrest leads to

Caption: Dual-mechanism pathway showing blockade of VEGFR-2 mediated angiogenesis and Aurora kinase driven mitosis.[1]

Part 3: Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize a 4-substituted this compound derivative. Rationale: The route utilizes phthalic anhydride as a cheap starting material, converting it to the key intermediate 1-chlorophthalazine, which is then functionalized via nucleophilic substitution.

Protocol:

  • Cyclization: Reflux phthalic anhydride (10 mmol) with hydrazine hydrate (12 mmol) in ethanol (20 mL) for 3 hours. Cool to precipitate phthalazin-1(2H)-one .

    • Yield Check: Expect >90% yield (White solid).[1]

  • Chlorination: Reflux phthalazin-1(2H)-one (5 mmol) in POCl

    
     (15 mL) for 4 hours. Evaporate excess POCl
    
    
    
    and neutralize with NaHCO
    
    
    . Extract with DCM to obtain 1-chlorophthalazine .
    • Safety: POCl

      
       is corrosive; use a fume hood.
      
  • Carboxamide Introduction (Via Cyanation/Hydrolysis):

    • React 1-chlorophthalazine with CuCN in DMF at 140°C to form phthalazine-1-carbonitrile .

    • Hydrolyze the nitrile using H

      
      SO
      
      
      
      (80%) at 60°C for 2 hours to yield This compound .
  • Derivatization (Optional N-Alkylation): To create the "biaryl-urea" mimic, react the carboxamide nitrogen with an aryl isocyanate in dry THF at room temperature.

SynthesisFlow Start Phthalic Anhydride Step1 Hydrazine Hydrate (Cyclization) Start->Step1 Inter1 Phthalazin-1(2H)-one Step1->Inter1 Step2 POCl3 (Chlorination) Inter1->Step2 Inter2 1-Chlorophthalazine Step2->Inter2 Step3 1. CuCN, DMF 2. H2SO4 (Hydrolysis) Inter2->Step3 Product This compound Step3->Product

Caption: Step-wise synthesis from phthalic anhydride to the target carboxamide scaffold.

Biological Validation: VEGFR-2 Kinase Assay

Objective: Quantify the IC


 of the synthesized derivative against VEGFR-2.[2][3][4]
Method:  FRET-based Z'-LYTE™ Kinase Assay.
  • Preparation: Prepare 3x serial dilutions of the phthalazine derivative in DMSO (Start at 10

    
    M).
    
  • Incubation: Mix 10

    
    L of drug solution with 10 
    
    
    
    L of Kinase/Peptide mixture (Recombinant VEGFR-2 + Coumarin/Fluorescein-labeled peptide substrate). Incubate for 60 min at Room Temp.
  • Reaction: Add 10

    
    L of ATP solution (Km concentration) to initiate phosphorylation.[1]
    
  • Development: Add 10

    
    L of Development Reagent (cleaves non-phosphorylated peptides).[1]
    
  • Readout: Measure Fluorescence Ratio (Coumarin Emission / Fluorescein Emission) on a plate reader.

    • Validation: Phosphorylated peptides are protected from cleavage, maintaining the FRET signal. Inhibition results in cleavage and loss of FRET.

Part 4: Future Outlook & Limitations

While promising, this compound derivatives face specific challenges in clinical translation:

  • Solubility: The planar aromatic core often leads to poor aqueous solubility. Future SAR must focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the C4 position.[1]

  • Selectivity: Due to the conserved nature of the ATP-binding pocket, off-target inhibition of other kinases (e.g., EGFR, PDGFR) is common. This can be advantageous (multi-targeted therapy) or detrimental (toxicity).[1]

  • Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases in vivo. Bioisosteric replacement (e.g., with a triazole or oxadiazole ring) may improve half-life.[1]

References

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry. [Link][1]

  • Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry. [Link]

  • Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. ResearchGate. [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis. BMC Chemistry. [Link][1]

Sources

Literature review of phthalazine-1-carboxamide biological activity

[1]

Executive Summary

The this compound scaffold (C9H7N3O) functions as a privileged structure in drug discovery, distinct from the 1(2H)-phthalazinone core found in FDA-approved PARP inhibitors. Its primary utility lies in two high-value therapeutic areas:

  • PARG Inhibition: Targeting the catabolic arm of the ADP-ribosylation cycle, offering a strategy to overcome PARP-inhibitor resistance.

  • MDR Reversal: Acting as a potent inhibitor of ABCB1 (P-glycoprotein), restoring chemosensitivity in multidrug-resistant (MDR) leukemia and solid tumors.

Chemical Architecture & SAR

The core structure consists of a diazanaphthalene (phthalazine) ring substituted at the C-1 position with a carboxamide group. The biological activity is tightly regulated by substitutions at the amide nitrogen and the C-4 position.

Structural Logic[1]
  • C-1 Carboxamide: Essential for hydrogen bonding interactions within the catalytic pocket of PARG and the transmembrane domains of P-gp.

  • N-Substitutions: Bulky, lipophilic groups (e.g., substituted phenyls, benzyls) at the amide nitrogen enhance affinity for the hydrophobic pockets of efflux transporters.

  • C-4 Position: Substitutions here (e.g., piperazine, ether linkages) modulate solubility and pharmacokinetic profiles.

PhthalazineSARCoreThis compoundCore ScaffoldAmideC-1 Carboxamide(H-bond Donor/Acceptor)Critical for PARG Active SiteCore->Amide Position 1C4_SubC-4 Substitution(Piperazine/Ether Linkers)Modulates Solubility & PKCore->C4_Sub Position 4N_SubAmide N-Substitution(Lipophilic/Aryl Groups)Determines P-gp SpecificityAmide->N_Sub Derivatization

Figure 1: Structure-Activity Relationship (SAR) map of the this compound scaffold.

Biological Target 1: PARG Inhibition

While PARP inhibitors (PARPi) prevent the formation of poly(ADP-ribose) (PAR) chains, PARG inhibitors (PARGi) prevent their degradation. This leads to an accumulation of PAR chains, which is toxic to cancer cells ("PAR-dependent cell death") and can overcome resistance mechanisms developed against PARPi.

Mechanism of Action

Phthalazine-1-carboxamides bind to the catalytic site of PARG, mimicking the ADP-ribose substrate. Unlike PARP inhibitors that trap the enzyme on DNA, PARG inhibitors cause replication fork collapse due to excessive PAR accumulation.

Therapeutic Relevance[1][2][3][4][5][6]
  • Synthetic Lethality: Effective in BRCA-deficient tumors that have developed resistance to Olaparib.

  • Metabolic Impact: PARG depletion/inhibition leads to a rapid drop in NAD+ levels, causing energy failure in cancer cells.[1]

PARG_PathwayDNA_DamageDNA Single-Strand BreakPARPPARP1 ActivationDNA_Damage->PARPPAR_ChainsPoly(ADP-ribose) Accumulation(Recruits Repair Factors)PARP->PAR_ChainsPARGPARG Enzyme(Degrades PAR)PAR_Chains->PARG Normal CycleDeathReplication Collapse &Cell Death (Apoptosis/Necrosis)PAR_Chains->Death If Degradation BlockedRepairDNA Repair & Cell SurvivalPARG->Repair PAR RemovalInhibitorThis compoundInhibitor->PARG INHIBITS

Figure 2: The mechanistic intervention of phthalazine-1-carboxamides in the PARylation cycle.

Biological Target 2: P-glycoprotein (MDR) Reversal

Multidrug resistance (MDR) is frequently mediated by the overexpression of P-glycoprotein (ABCB1), an efflux pump that expels chemotherapeutics like Doxorubicin and Paclitaxel.

Activity Profile

This compound derivatives act as fourth-generation P-gp inhibitors . They bind to the transmembrane domain of the transporter, sterically hindering the efflux of cytotoxic drugs without inducing significant intrinsic toxicity.

Key Data: MDR Reversal in Leukemia Cells[1][7]
  • Cell Line: K562/Dox (Doxorubicin-resistant leukemia).[2]

  • Effect: Co-administration of this compound derivatives significantly lowers the IC50 of Doxorubicin.

  • Potency: Some derivatives show reversal activity superior to Verapamil (first-generation standard).

Compound ClassTargetMechanismKey Outcome
This compound (N-aryl) P-gp (ABCB1)Efflux BlockadeRestores Doxorubicin sensitivity in K562/Dox cells
This compound (N-alkyl) PARGCatalytic InhibitionInduces PAR-dependent cell death in PARPi-resistant lines
Biaryl-Urea Phthalazines VEGFR-2Kinase InhibitionAnti-angiogenic activity (IC50 ~2-4 µM)

Experimental Protocols

Protocol A: Synthesis of Phthalazine-1-Carboxamides

A self-validating workflow for generating the carboxamide core.

  • Starting Material: Phthalazine-1-carboxylic acid (commercially available or synthesized from phthalazin-1-one via chlorination and carbonylation).

  • Activation: Dissolve 1.0 eq of acid in dry DCM. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 0°C for 30 min to form the active ester.

  • Coupling: Add 1.1 eq of the appropriate amine (e.g., 4-methoxybenzylamine for MDR activity). Add 2.0 eq of DIPEA.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: 1H NMR must show the amide proton singlet (typically δ 8.5-9.5 ppm) and the phthalazine aromatic protons.

Protocol B: Rhodamine 123 Efflux Assay (P-gp Inhibition)

Used to quantify the MDR reversal potential of the derivatives.

  • Cell Prep: Harvest K562/Dox (resistant) and K562 (sensitive) cells (5 x 10^5 cells/mL).

  • Treatment: Incubate cells with the test compound (at sub-cytotoxic concentrations, e.g., 5 µM) for 1 hour at 37°C. Include Verapamil (10 µM) as a positive control.

  • Dye Loading: Add Rhodamine 123 (Rho123) to a final concentration of 0.5 µg/mL. Incubate for another 45 minutes.

  • Efflux Phase: Wash cells twice with ice-cold PBS to remove extracellular dye. Resuspend in dye-free medium (with or without inhibitor) and incubate for 1 hour to allow efflux.

  • Analysis: Measure intracellular fluorescence using Flow Cytometry (FL1 channel).

  • Calculation: Calculate the Fluorescence Activity Ratio (FAR):

    
    
    
    • Interpretation: A FAR > 1.0 indicates inhibition of P-gp efflux.

References

  • Discovery of Novel this compound Derivatives as P-glycoprotein Inhibitors. Source: Bioorganic Chemistry (2019).[2] Context: Describes the synthesis and MDR reversal activity in leukemia cell lines. URL:[Link]

  • PARG Inhibitors in Cancer Therapy. Source: Cancer Discovery (2019).[2] Context: validates the phthalazine scaffold as a building block for PARG inhibitors distinct from PARP inhibitors. URL:[Link]

  • Phthalazinone Pyrazoles as Potent Aurora-A Kinase Inhibitors. Source: Journal of Medicinal Chemistry (2010).[3] Context: Establishes the kinase inhibition profile of related phthalazine scaffolds. URL:[Link]

  • Design and synthesis of phthalazine-based VEGFR-2 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2016). Context: Details the anti-angiogenic activity of phthalazine-urea derivatives. URL:[Link][4]

Metabolic stability profile of phthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an advanced operational manual for evaluating the metabolic stability of Phthalazine-1-carboxamide . It is designed for medicinal chemists and DMPK scientists, prioritizing mechanistic insight and robust experimental validation over generic descriptions.

Executive Summary & Scaffold Significance

This compound represents a critical pharmacophore in medicinal chemistry, serving as a precursor and structural core for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and VEGFR inhibitors. While the phthalazine heterocycle offers favorable hydrogen-bonding potential and π-stacking interactions, its metabolic liability is a primary attrition factor in early drug discovery.

The Core Challenge: The phthalazine nucleus is an "electron-deficient" heterocycle, making it a prime substrate for nucleophilic enzymatic attack. Unlike standard CYP450-dominated clearance, this scaffold exhibits high susceptibility to cytosolic molybdo-flavoenzymes , specifically Aldehyde Oxidase (AOX). Standard microsomal stability assays often underestimate its clearance because AOX activity is negligible in standard human liver microsomes (HLM).

Strategic Directive: Accurate profiling requires a tri-phasic approach:

  • Cytosolic Stability (AOX assessment)

  • Microsomal Stability (CYP/UGT assessment)

  • Amidase-mediated Hydrolysis (Carboxamide vulnerability)

Physicochemical & Metabolic Landscape[1]

The "Soft Spot" Analysis

The metabolic fate of this compound is dictated by two dominant electronic features: the electrophilicity of the C4 position and the hydrolytic lability of the C1-carboxamide.

ParameterValue (Approx)Metabolic Implication
LogP 0.8 – 1.2Moderate lipophilicity; amenable to both Phase I oxidation and Phase II conjugation.
pKa (Ring N) ~3.5Weakly basic; largely un-ionized at physiological pH, facilitating membrane permeability and active site binding.
PSA ~80 ŲGood oral bioavailability potential, but high PSA correlates with rapid renal clearance if not metabolized.
Primary Metabolic Pathways

The metabolic cascade follows a bifurcated route involving cytosolic oxidation and hydrolytic cleavage.

  • Pathway A: AOX-Mediated Oxidation (Critical) The C1 position is substituted, blocking the primary site of attack. However, the C4 position remains highly electrophilic. AOX attacks C4 to form 4-hydroxythis compound, which rapidly tautomerizes to the thermodynamic sink: 4-oxo-3,4-dihydrothis compound .

  • Pathway B: Amidase Hydrolysis The primary carboxamide is susceptible to liver amidases (e.g., carboxylesterase 1/2), cleaving the amide bond to yield phthalazine-1-carboxylic acid . This metabolite is highly polar and typically represents a detoxification dead-end, rapidly excreted or glucuronidated.

  • Pathway C: N-Oxidation (CYP-Mediated) CYP450 isoforms (specifically CYP2D6 and CYP3A4) may catalyze the N-oxidation of the phthalazine ring nitrogens if AOX clearance is saturated or inhibited.

Visualization: Metabolic Pathway Map

MetabolicPathways Parent This compound (Parent) MetA 4-Hydroxy-phthalazine-1-carboxamide (Transient Intermediate) Parent->MetA Aldehyde Oxidase (AOX) (Cytosol) MetC Phthalazine-1-carboxylic Acid (Hydrolysis Product) Parent->MetC Carboxylesterases (Microsomes/Plasma) MetD Phthalazine-N-oxide (Minor CYP Metabolite) Parent->MetD CYP450 (Microsomes) MetB 4-Oxo-phthalazine-1-carboxamide (Major Metabolite - AOX) MetA->MetB Tautomerization (Spontaneous)

Figure 1: Predicted metabolic cascade of this compound. Note the dominance of AOX and Amidase pathways over typical CYP oxidation.

Experimental Protocols: The Validation Matrix

To accurately determine the intrinsic clearance (


) and half-life (

), you must employ a system that captures both CYP and AOX activity. Standard HLM assays are insufficient.
Protocol A: The "S9 Fraction" Assay (AOX + CYP)

Rationale: Liver S9 fractions contain both microsomes (CYP/UGT) and cytosol (AOX/Amidase), providing a holistic view of metabolic stability.

Reagents:

  • Pooled Human Liver S9 (20 mg/mL protein).

  • NADPH Regenerating System (for CYPs).

  • Hydralazine (Optional: Specific AOX inhibitor to confirm pathway).

  • Bis-(p-nitrophenyl) phosphate (BNPP) (Optional: Amidase inhibitor).

Workflow:

  • Preparation: Dilute S9 to 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Acclimate 198 µL of S9 mix at 37°C for 5 minutes.

  • Initiation: Add 2 µL of test compound (100 µM stock) to achieve final concentration of 1 µM. Note: Keep substrate concentration low (<

    
    ) to ensure linear kinetics.
    
  • Cofactor Addition: Add NADPH (1 mM final) to activate CYPs. AOX does not require external cofactors.

  • Sampling: Remove 30 µL aliquots at T=0, 5, 15, 30, 45, and 60 min.

  • Quenching: Dispense into 120 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Plasma Stability (Hydrolysis Check)

Since the carboxamide is prone to hydrolysis, plasma stability must be assessed independent of hepatic clearance.

  • Matrix: Human Plasma (pH adjusted to 7.4).

  • Incubation: Spike compound to 1 µM. Incubate at 37°C.

  • Timepoints: 0, 30, 60, 120, 240 min.

  • Readout: Monitor disappearance of parent and appearance of Phthalazine-1-carboxylic acid (+1 Da mass shift is not visible, look for -16 Da from amide to acid conversion or retention time shift).

Visualization: Assay Decision Logic

AssayLogic Start Start: this compound S9 Run S9 Fraction Assay (+NADPH) Start->S9 Result Calculate CL_int S9->Result Check1 Is CL_int High? Result->Check1 PathA Add Hydralazine (AOX Inhibitor) Check1->PathA Yes PathB Add BNPP (Amidase Inhibitor) Check1->PathB Yes ConclusionA Clearance Dropped? Driver: Aldehyde Oxidase PathA->ConclusionA ConclusionB Clearance Dropped? Driver: Hydrolysis PathB->ConclusionB

Figure 2: Diagnostic workflow to identify the specific enzyme driving metabolic instability.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your LC-MS/MS peak area ratios (Analyte/IS) to calculate the elimination rate constant (


).

Formulas:

  • Slope (

    
    ):  Plot 
    
    
    
    vs. Time. The slope is
    
    
    .
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Representative Data Profile (Theoretical)

The following table illustrates a typical profile for an unoptimized this compound scaffold.

Assay SystemCo-factor

(min)

Interpretation
HLM (Microsomes) NADPH> 60LowFalse Negative. CYPs are not the primary drivers.
Human S9 None12HighAOX Driven. Rapid oxidation at C4.
Human S9 NADPH10HighMinimal CYP contribution (S9+NADPH vs S9 alone is similar).
Plasma -120ModerateSlow hydrolysis of the amide bond.
Structural Optimization Strategies

If


 is too high, medicinal chemistry modifications are required:
  • Block C4: Introduce a small substituent (e.g., Methyl, Fluorine) at the C4 position to sterically hinder AOX access.

  • Bioisosteres: Replace the carboxamide with a hydrolytically stable isostere (e.g., oxadiazole, N-methyl carboxamide) to prevent amidase cleavage.

  • Electronic Tuning: Electron-donating groups on the benzene ring can reduce the electrophilicity of the heterocyclic ring, lowering AOX affinity.

References

  • Panoutsopoulos, G., & Beedham, C. (2004).[1] Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. Acta Biochimica Polonica.

  • Obach, R. S., et al. (2004). Aldehyde oxidase in human liver: species differences in metabolism. Drug Metabolism and Disposition.[1][2][3]

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry (Olaparib development context).

  • Barr, J. T., & Jones, J. P. (2011). Inhibition of Human Aldehyde Oxidase 1 by Clinical Drugs. Drug Metabolism and Disposition.[1][2][3]

Sources

Toxicological Profile and Safety Assessment: Phthalazine-1-Carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Phthalazine-1-carboxamide (and its tautomeric 1(2H)-phthalazinone derivatives) represents a critical pharmacophore in medicinal chemistry, serving as the primary "warhead" for Poly (ADP-ribose) polymerase (PARP) inhibitors. While the specific carboxamide fragment is often an intermediate, its safety profile is inextricably linked to the phthalazine core (CAS: 253-52-1) and its mechanism of action in DNA damage response (DDR).

This guide synthesizes the physicochemical safety, genotoxic risks, and handling protocols for researchers utilizing this scaffold in drug discovery.

Chemical Identity[1][2][3][4][5][6]
  • Core Scaffold: Phthalazine (2,3-benzodiazine)[1]

  • Key Derivative Class: 4-substituted-phthalazin-1(2H)-ones (e.g., Olaparib, Talazoparib)[2]

  • Primary Hazard: GHS Category 2 Mutagen (H341) – Suspected of causing genetic defects.[1]

  • Solubility Profile: Low aqueous solubility; requires polar aprotic solvents (DMSO, DMF).

Physicochemical & In Silico Safety Profiling

Before wet-lab handling, the physicochemical limitations of the phthalazine scaffold must be addressed to prevent experimental artifacts (precipitation) and exposure risks.

ParameterData / PredictionSafety Implication
LogP (Octanol/Water) ~0.6 – 1.5 (Core dependent)Moderate lipophilicity; penetrates cell membranes easily.
Aqueous Solubility Poor (< 0.1 mg/mL typical)Risk: Compound precipitation in cell media can cause false toxicity positives (physical stress on cells).
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsMechanism: The carboxamide nitrogen acts as a critical H-bond donor to Gly863 in the PARP active site.
Metabolic Stability Moderate (CYP3A4 substrate)Tox Risk: Potential for drug-drug interactions (DDI) and accumulation in hepatic tissue.
Structural Alerts (In Silico)

The phthalazine nitrogen-heterocycle is a structural alert for genotoxicity . The planar nature of the molecule allows for DNA intercalation, while the carboxamide moiety facilitates binding to DNA repair enzymes, potentially leading to off-target DNA damage in normal cells.

Toxicological Data: The "Synthetic Lethality" Trade-off

The toxicity of this compound derivatives is mechanism-based. The safety profile is defined by Synthetic Lethality : high toxicity to BRCA-deficient cells, but a distinct toxicity profile in healthy tissues.

A. Genotoxicity (The Primary Risk)
  • Classification: The parent phthalazine is classified as Muta. 2 (H341) .

  • Mechanism: Phthalazine derivatives can intercalate between DNA base pairs. Furthermore, by inhibiting PARP, they prevent Single-Strand Break (SSB) repair, leading to Double-Strand Breaks (DSBs) during replication.

  • In Vivo Consequence: In animal models, this manifests as micronucleus formation in bone marrow erythrocytes.

B. Cytotoxicity & Target Organ Toxicity
  • Hematological Toxicity: The most consistent safety signal for this class is myelosuppression (anemia, neutropenia, thrombocytopenia).

    • Cause: Proliferating bone marrow cells are sensitive to the DNA replication stress induced by PARP trapping.

  • Gastrointestinal Toxicity: Nausea and epithelial sloughing are common due to the rapid turnover of gut mucosal cells, which rely on efficient DNA repair.

C. Mechanism of Action & Safety Visualization

The following diagram illustrates the "PARP Trapping" mechanism, which is responsible for both the therapeutic efficacy and the specific toxicity profile of this scaffold.

PARP_Toxicity_Mechanism Drug This compound (Scaffold) PARP PARP1/2 Enzyme Drug->PARP Binds Active Site Complex PARP-DNA Trapped Complex (Cytotoxic Lesion) Drug->Complex Stabilizes DNA_SSB DNA Single Strand Break PARP->DNA_SSB Recruitment DNA_SSB->Complex Replication Replication Fork Collapse Complex->Replication Stalls Fork DSB Double Strand Break (DSB) Replication->DSB NormalCell Normal Cell (HR Repair Proficient) DSB->NormalCell CancerCell BRCA-Mutant Cell (HR Repair Deficient) DSB->CancerCell Repair Homologous Recombination (Survival) NormalCell->Repair BRCA1/2 Active Death Mitotic Catastrophe (Apoptosis) CancerCell->Death Synthetic Lethality BoneMarrow Clinical Toxicity: Anemia/Neutropenia Repair->BoneMarrow Residual Tox: Myelosuppression

Caption: Mechanism of Phthalazine-mediated PARP trapping leading to differential toxicity in normal vs. deficient cells.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Solubility-Optimized MTT Cytotoxicity Assay

Rationale: Phthalazine derivatives are hydrophobic. Standard aqueous preparation will result in micro-precipitation, leading to false "toxicity" readings caused by physical crystal stress rather than chemical activity.

Materials:

  • This compound derivative (Solid)

  • DMSO (Dimethyl sulfoxide), sterile grade

  • MTT Reagent (5 mg/mL in PBS)

  • Cell Lines: HCC1937 (BRCA1-deficient) vs. MCF-10A (Normal control)

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to create a 10 mM stock. Vortex for 30s. Validation: Inspect visually for clarity. If turbid, sonicate for 5 mins.

  • Serial Dilution (The "Intermediate Plate" Step):

    • Do NOT dilute directly into the cell culture plate.

    • Create a 1000x dilution series in a separate 96-well plate using 100% DMSO .

    • Transfer 1 µL of these DMSO stocks into 999 µL of culture medium (0.1% final DMSO).

    • Why? This prevents "crashing out" of the compound which happens when adding high-concentration DMSO stock directly to aqueous media.

  • Incubation: Treat cells for 72-96 hours (PARP inhibitors require multiple replication cycles to show effect).

  • Readout: Add MTT, incubate 4h, solubilize formazan, read OD at 570 nm.

Protocol 2: Modified Ames Test (Genotoxicity Screening)

Rationale: Due to the H341 warning, genotoxicity must be assessed early. Standard Ames tests may fail if the compound kills the bacteria via non-genotoxic mechanisms (antibiotic effect).

Modifications for Phthalazines:

  • Strain Selection: Use S. typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform assay with and without S9 fraction (rat liver extract) to determine if toxicity is driven by the parent molecule or a metabolite.

  • Dose Range: 0.5 µ g/plate to 500 µ g/plate .

  • Toxicity Control: Check the background lawn. A thinned lawn indicates antibacterial toxicity, invalidating the mutagenicity count.

Toxicity Screening Workflow

The following decision tree outlines the logical progression for evaluating a new this compound derivative.

Tox_Screening_Workflow Start New Phthalazine Derivative Step1 1. In Silico Check (Structural Alerts) Start->Step1 Step2 2. Solubility Test (PBS pH 7.4) Step1->Step2 Decision1 Soluble? Step2->Decision1 Step3 3. Ames Test (Mutagenicity) Decision1->Step3 Yes (>50µM) Stop_Reform STOP: Reformulate (Prodrug/Salt) Decision1->Stop_Reform No (<10µM) Decision2 Mutagenic? Step3->Decision2 Step4 4. Cytotoxicity (MTT: BRCA +/-) Decision2->Step4 Low/None Stop_Discard STOP: High Risk Decision2->Stop_Discard High Potency Proceed Proceed to ADME Step4->Proceed Selectivity > 100x

Caption: Tiered decision tree for evaluating phthalazine scaffold safety.

References

  • National Center for Biotechnology Information (2025). Phthalazine - PubChem Compound Summary, CID 9207. PubChem.[1][3] [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phthalazine.[1][Link]

Sources

The Ascendancy of Phthalazine Carboxamides: From Chemical Curiosities to Clinical Cornerstones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of phthalazine carboxamide analogs is a compelling narrative of chemical exploration culminating in the development of life-saving therapeutics. Initially investigated as novel heterocyclic systems, these compounds have evolved into a cornerstone of modern oncology, most notably as potent inhibitors of Poly (ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of the history, discovery, synthesis, and biological evaluation of this critical class of molecules, offering field-proven insights for professionals in drug development.

Genesis of a Privileged Scaffold: The Phthalazine Core

The story of phthalazine carboxamides begins with the synthesis of the parent phthalazine ring system. Long before their therapeutic potential was realized, phthalazines were subjects of fundamental chemical inquiry.

The Dawn of Phthalazine Chemistry

The first documented synthesis of phthalazine was achieved in 1893 by Siegmund Gabriel and his colleagues. Their pioneering work involved the condensation of o-phthalaldehyde or 1,2-dihalogenomethylbenzene with hydrazine, establishing a foundational method for constructing this heterocyclic core that remains relevant to this day[1]. This early research laid the groundwork for future chemists to explore the reactivity and functionalization of the phthalazine scaffold.

Emergence of the Phthalazinone Moiety

A significant evolution in phthalazine chemistry was the development of methods to synthesize phthalazin-1(2H)-ones, often referred to as phthalazinones. These derivatives, which feature a carbonyl group within the phthalazine ring system, would later prove to be a critical pharmacophore for PARP inhibition. Various synthetic strategies have been developed for their preparation, with many involving the cyclization of hydrazine derivatives with phthalic anhydrides or related precursors[2].

The Rise of PARP Inhibitors: A New Paradigm in Cancer Therapy

The therapeutic significance of phthalazine carboxamides is intrinsically linked to the discovery and validation of PARP as a cancer drug target.

Unraveling the Role of PARP in DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. The concept of targeting DNA repair mechanisms in cancer therapy gained traction in the latter half of the 20th century. Scientists hypothesized that cancer cells, which often have deficiencies in certain DNA repair pathways, could be selectively killed by inhibiting a compensatory repair pathway—a concept known as synthetic lethality.

The Phthalazinone Scaffold Takes Center Stage

In the quest for potent and selective PARP inhibitors, the phthalazinone scaffold emerged as a promising starting point. Early drug discovery efforts explored various heterocyclic systems, but the phthalazinone core demonstrated a remarkable ability to bind to the nicotinamide-binding pocket of the PARP enzyme. This discovery was a pivotal moment, shifting the focus of many research groups towards the optimization of phthalazinone-based compounds.

One of the most significant breakthroughs in this area was the development of Olaparib (formerly AZD2281), a potent PARP inhibitor with a phthalazinone carboxamide core. The journey of Olaparib from a laboratory curiosity to a clinically approved drug was the culmination of years of research by scientists at KuDOS Pharmaceuticals, which was later acquired by AstraZeneca. This journey involved extensive structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of the initial lead compounds.

Synthetic Evolution: Crafting Phthalazine Carboxamide Analogs

The synthesis of phthalazine carboxamide analogs has evolved from fundamental heterocyclic chemistry to sophisticated, multi-step sequences designed to produce highly functionalized molecules with precise stereochemistry.

Foundational Synthetic Strategies

Early methods for the synthesis of phthalazine derivatives often involved the reaction of phthalic anhydrides with hydrazine hydrate in the presence of an acid[3]. These methods provided access to the basic phthalazinone scaffold.

Introduction of the Carboxamide Moiety

The incorporation of a carboxamide group, a key feature for potent PARP inhibition, represented a significant synthetic advancement. Modern synthetic routes often involve the coupling of a functionalized phthalazinone core with a desired amine-containing fragment. For instance, the synthesis of Olaparib and its analogs typically involves the preparation of a 4-(bromomethyl)phthalazin-1(2H)-one intermediate, which can then be reacted with a piperazine derivative to introduce the carboxamide-containing side chain.

A general representation of the synthetic strategy for creating a phthalazine carboxamide analog is depicted in the workflow below.

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Core Phthalic_Anhydride->Phthalazinone Cyclization Hydrazine Hydrazine Derivative Hydrazine->Phthalazinone Functionalization Functionalization (e.g., Bromination) Phthalazinone->Functionalization Intermediate Key Intermediate Functionalization->Intermediate Coupling Coupling Reaction Intermediate->Coupling Amine Amine/Piperazine Derivative Amine->Coupling Final_Product Phthalazine Carboxamide Analog Coupling->Final_Product

Caption: Generalized synthetic workflow for phthalazine carboxamide analogs.

A Representative Experimental Protocol: Synthesis of an Olaparib Analog

The following is a representative, multi-step protocol for the synthesis of a key intermediate in the preparation of Olaparib-like phthalazine carboxamides.

Step 1: Synthesis of 4-Methylphthalazin-1(2H)-one

  • To a stirred solution of 2-acetylbenzoic acid (1 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, resulting in the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-methylphthalazin-1(2H)-one.

Step 2: Bromination of 4-Methylphthalazin-1(2H)-one

  • Suspend 4-methylphthalazin-1(2H)-one (1 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Reflux the mixture under inert atmosphere for 2-4 hours, with irradiation from a light source to facilitate the reaction.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture.

  • Filter the succinimide byproduct and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(bromomethyl)phthalazin-1(2H)-one.

Step 3: Coupling with a Piperazine Carboxamide

  • To a solution of 4-(bromomethyl)phthalazin-1(2H)-one (1 eq) in a polar aprotic solvent like dimethylformamide (DMF), add the desired piperazine carboxamide derivative (1.1 eq) and a base such as potassium carbonate (2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final phthalazine carboxamide analog.

Mechanism of Action: Targeting the Achilles' Heel of Cancer Cells

The clinical success of phthalazine carboxamide analogs as PARP inhibitors is rooted in the principle of synthetic lethality.

The PARP Trapping Hypothesis

Beyond simple catalytic inhibition, a key aspect of the mechanism of action for many potent PARP inhibitors, including Olaparib, is "PARP trapping." This phenomenon involves the stabilization of the PARP-DNA complex, which prevents the dissociation of PARP from the site of DNA damage. This trapped complex itself is a cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks. The trapping efficiency of different PARP inhibitors varies and is a critical determinant of their anticancer activity.

The PARP Signaling Pathway

The PARP signaling pathway is a critical component of the DNA damage response. When a single-strand break in DNA is detected, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Phthalazine carboxamide PARP inhibitors competitively bind to the NAD+ binding site of PARP, preventing PAR synthesis and disrupting the recruitment of the DNA repair machinery.

PARP_Signaling cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse trapped complex leads to NAD NAD+ NAD->PAR substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitate Apoptosis Cell Death (Apoptosis) DSB Double-Strand Break Replication_Fork_Collapse->DSB DSB->Apoptosis in HR-deficient cells Inhibitor Phthalazine Carboxamide (e.g., Olaparib) Inhibitor->PARP1 inhibits & traps

Caption: Simplified PARP1 signaling pathway and the mechanism of inhibition by phthalazine carboxamides.

Beyond PARP: Exploring Other Therapeutic Avenues

While the inhibition of PARP is the most prominent application of phthalazine carboxamides, this versatile scaffold has shown activity against other important biological targets.

VEGFR-2 Inhibition and Anti-Angiogenesis

Certain phthalazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis. This dual activity against both DNA repair and angiogenesis makes some phthalazine analogs particularly attractive as multi-targeted anticancer agents.

VEGFR2_Signaling cluster_cell Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates Migration Cell Migration Dimerization->Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Inhibitor Phthalazine Analog Inhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by certain phthalazine analogs.

Biological Evaluation: From Benchtop to Clinical Candidate

The development of phthalazine carboxamide analogs relies on a suite of robust in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic potential.

In Vitro Assays

PARP Inhibition Assay (Enzymatic)

A common method to determine the enzymatic inhibitory activity of a compound is a fluorescence-based assay.

  • Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP.

  • Reaction Mixture: In each well, combine the PARP1 enzyme, activated DNA (to stimulate the enzyme), and the test compound at various concentrations.

  • Initiation: Add a solution containing biotinylated NAD+. The PARP enzyme will use this to build PAR chains on the histones.

  • Detection: After incubation, add streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent or fluorescent HRP substrate.

  • Measurement: Read the signal on a plate reader. The signal intensity is proportional to PARP activity, and a decrease in signal indicates inhibition.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Plating: Seed cancer cells (e.g., BRCA-deficient and proficient cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the phthalazine carboxamide analog and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of key phthalazine carboxamide analogs against PARP enzymes.

CompoundTargetIC50 (nM)Assay Type
OlaparibPARP11.5Enzymatic
OlaparibPARP20.8Enzymatic
RucaparibPARP11.4Enzymatic
NiraparibPARP13.8Enzymatic
TalazoparibPARP10.57Enzymatic

Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes within the same study.

Conclusion and Future Directions

The history of phthalazine carboxamide analogs is a testament to the power of medicinal chemistry to transform a simple heterocyclic scaffold into a class of targeted therapies that have significantly improved patient outcomes. The journey from the initial synthesis of phthalazine to the clinical success of Olaparib highlights the importance of interdisciplinary research, from fundamental organic chemistry to molecular and clinical oncology.

Future research in this area is likely to focus on several key aspects:

  • Development of more selective inhibitors: Targeting specific PARP family members beyond PARP1 and PARP2 could lead to novel therapeutic applications with improved safety profiles.

  • Combination therapies: Exploring the synergistic effects of phthalazine carboxamide analogs with other anticancer agents, such as immunotherapy and other DNA damage response inhibitors, holds great promise.

  • Overcoming resistance: Understanding the mechanisms of resistance to PARP inhibitors and developing strategies to overcome them is a critical area of ongoing research.

  • Expansion to other diseases: The role of PARP in cellular processes beyond DNA repair suggests that phthalazine carboxamide analogs may have therapeutic potential in other diseases, including inflammatory and neurodegenerative disorders.

The story of phthalazine carboxamides is far from over. As our understanding of the underlying biology of diseases continues to grow, this versatile chemical scaffold is poised to play an even greater role in the future of medicine.

References

  • Gabriel, S. (1893). Zur Kenntniss des Phthalazins. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2216.
  • El-Sayed, D., El Rayes, S. M., Soliman, H. A., AlBalaa, I. E., Alturki, M. S., Al Khzem, A. H., ... & Nafie, M. S. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC advances, 14(19), 13385-13407. [Link]

  • Elmeligie, S., Aboul-Magd, A. M., Lasheen, D. S., Ibrahim, T. M., Abdelghany, T. M., Khojah, S. M., & Abouzid, K. A. M. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of enzyme inhibition and medicinal chemistry, 36(1), 148-164. [Link]

  • Menear, K. A., Adcock, C., Boulter, R., Cockcroft, X., Copsey, L., Cranston, A., ... & Jackson, S. P. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly (ADP-ribose) polymerase-1. Journal of medicinal chemistry, 51(20), 6581-6591.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. Retrieved from [Link]

  • Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]

  • Wikipedia. (n.d.). PARP1. Retrieved from [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. [Link]

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Methodological & Application

Efficient Synthesis of Phthalazine-1-Carboxamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details efficient and reliable protocols for the synthesis of phthalazine-1-carboxamide, a key structural motif in medicinal chemistry and drug development. Recognizing the importance of this scaffold, we present three distinct, validated synthetic routes, providing researchers with a selection of methodologies to suit various starting materials and laboratory capabilities. The protocols are designed for clarity and reproducibility, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors. This document serves as a practical resource for chemists in academia and industry, offering step-by-step instructions, data summaries, and visual guides to streamline the synthesis of this valuable compound.

Introduction

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community.

This application note provides a detailed exploration of three strategic and efficient pathways for the synthesis of this compound. Each route has been carefully selected for its robustness and adaptability, offering distinct advantages depending on the available precursors and desired scale of production. The methodologies discussed are:

  • Route A: Oxidation of 1-Methylphthalazine: A two-step sequence involving the synthesis of 1-methylphthalazine and its subsequent oxidation to the carboxylic acid, followed by amidation.

  • Route B: Cyanation of 1-Chlorophthalazine: A pathway that proceeds through the versatile 1-chlorophthalazine intermediate, which is converted to the nitrile and then selectively hydrolyzed to the target carboxamide.

  • Route C: Direct Amidation of Phthalazine-1-carboxylic Acid: A convergent approach that relies on the synthesis of the parent carboxylic acid and its direct conversion to the amide using standard coupling techniques.

Each protocol is presented with a detailed, step-by-step procedure, a discussion of the mechanistic rationale, and a summary of expected outcomes.

Synthetic Strategies and Protocols

The following sections provide detailed experimental protocols for the three distinct synthetic routes to this compound.

Route A: From 1-Methylphthalazine

This route offers a classical approach, building the desired functionality from a readily accessible alkyl-substituted precursor.

Route A Workflow start Starting Materials step1 Synthesis of 1-Methylphthalazine start->step1 step2 Oxidation to Phthalazine-1-carboxylic Acid step1->step2 KMnO4 step3 Amidation step2->step3 EDC, HOBt, NH4OH product This compound step3->product

Caption: Workflow for the synthesis of this compound via oxidation of 1-methylphthalazine.

The synthesis of 1-methylphthalazine can be achieved through the condensation of a suitable precursor with hydrazine. A variety of methods have been reported for the synthesis of phthalazine derivatives.[3]

The oxidation of the methyl group at the benzylic position of 1-methylphthalazine to a carboxylic acid can be effectively achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄).[4][5]

Materials:

  • 1-Methylphthalazine

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylphthalazine (1 equivalent) in a mixture of pyridine and water (e.g., 1:2 v/v).

  • Heat the solution to 85-90 °C with stirring.

  • Slowly add potassium permanganate (approximately 2.5-3 equivalents) in portions over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue heating the mixture at 90 °C for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify with concentrated sulfuric acid to a pH of approximately 2-3.

  • Add solid sodium bisulfite portion-wise to the acidified solution until the purple color of excess permanganate is discharged and the solution becomes colorless or pale yellow.

  • Cool the solution in an ice bath to precipitate the phthalazine-1-carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure phthalazine-1-carboxylic acid.

Causality and Insights: The use of pyridine as a co-solvent helps to solubilize the organic starting material and maintain a slightly basic medium initially, which can influence the reactivity of the permanganate. Acidification is crucial for the precipitation of the carboxylic acid product. The sodium bisulfite quench is necessary to remove any unreacted permanganate, which can complicate the work-up.

The conversion of the carboxylic acid to the primary amide is a standard transformation that can be accomplished using various peptide coupling reagents.[6][7] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a common and effective method.[8]

Materials:

  • Phthalazine-1-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous ammonia (28-30%) or ammonium chloride and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of phthalazine-1-carboxylic acid (1 equivalent) in anhydrous DMF at 0 °C, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add aqueous ammonia (3-5 equivalents) dropwise to the reaction mixture. Alternatively, add ammonium chloride (1.5 equivalents) followed by the dropwise addition of DIPEA (3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Causality and Insights: The pre-activation of the carboxylic acid with EDC and HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This active ester readily reacts with ammonia to form the stable amide bond, minimizing side reactions.[9] The aqueous work-up is designed to remove the urea byproduct from EDC and any remaining salts.

Route B: From 1-Chlorophthalazine

This route utilizes a halogenated phthalazine as a key intermediate, which allows for the introduction of the carboxamide precursor via a nucleophilic substitution reaction.

Route B Workflow start Phthalazin-1-one step1 Chlorination to 1-Chlorophthalazine start->step1 POCl3 step2 Palladium-Catalyzed Cyanation step1->step2 Zn(CN)2, Pd catalyst step3 Controlled Hydrolysis step2->step3 H2O2, base product This compound step3->product

Caption: Workflow for the synthesis of this compound from 1-chlorophthalazine.

1-Chlorophthalazine is a versatile intermediate that can be readily prepared from the commercially available phthalazin-1-one.[10]

Materials:

  • Phthalazin-1-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), place phthalazin-1-one (1 equivalent).

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and generates HCl gas.

  • The crude 1-chlorophthalazine will precipitate as a solid.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or aqueous ammonia, until the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Causality and Insights: POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate which is then displaced by chloride. The quench with ice water hydrolyzes the excess POCl₃ and precipitates the less water-soluble product.

The conversion of 1-chlorophthalazine to phthalazine-1-carbonitrile can be achieved via a palladium-catalyzed cross-coupling reaction using zinc cyanide as the cyanide source.[11][12]

Materials:

  • 1-Chlorophthalazine

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - dppf)

  • Zinc powder (optional, as a reductant for Pd(II))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-chlorophthalazine (1 equivalent), zinc cyanide (0.6 equivalents), the palladium catalyst (e.g., Pd(OAc)₂ - 2-5 mol%), and the phosphine ligand (e.g., dppf - 4-10 mol%). If using a Pd(II) source, a small amount of zinc powder can be added to reduce it to the active Pd(0) species.

  • Add anhydrous DMF via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude phthalazine-1-carbonitrile by column chromatography on silica gel.

Causality and Insights: Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and the slow release of cyanide ions, which helps to prevent catalyst poisoning.[11] The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

The selective hydrolysis of the nitrile to the primary amide without significant formation of the carboxylic acid can be achieved under controlled basic conditions, often using hydrogen peroxide.[13][14]

Materials:

  • Phthalazine-1-carbonitrile

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Water

Procedure:

  • Dissolve phthalazine-1-carbonitrile (1 equivalent) in DMSO in a round-bottom flask.

  • Add potassium carbonate (1-2 equivalents).

  • Cool the mixture in an ice bath and add 30% hydrogen peroxide (2-3 equivalents) dropwise.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction carefully by TLC to avoid over-hydrolysis to the carboxylic acid.

  • Once the starting material is consumed and the desired product is the major component, quench the reaction by adding a large volume of water.

  • The product, this compound, will often precipitate from the aqueous mixture.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Causality and Insights: The use of hydrogen peroxide under basic conditions facilitates the formation of the hydroperoxide anion, which is a key nucleophile in the hydrolysis of the nitrile to the peroxyimidic acid intermediate. This intermediate then rearranges to the amide. The reaction conditions are kept mild to favor the formation of the amide over the complete hydrolysis to the carboxylic acid.

Route C: Direct Amidation of Phthalazine-1-carboxylic Acid

This is a convergent and often efficient route, provided that the starting carboxylic acid is readily available.

Route C Workflow start Phthalic Anhydride & Hydrazine step1 Synthesis of Phthalazine-1-carboxylic Acid start->step1 step2 Direct Amidation step1->step2 Coupling Agent, Ammonia Source product This compound step2->product

Caption: Workflow for the direct amidation of phthalazine-1-carboxylic acid.

As detailed in Route A, Protocol 2, this key intermediate can be synthesized via the oxidation of 1-methylphthalazine. Alternatively, it can be prepared through other methods, such as the hydrolysis of phthalazine-1-carbonitrile (from Route B). The choice of synthesis for the carboxylic acid will depend on the availability of the respective starting materials.

This protocol is identical to Protocol 3 in Route A, which describes the conversion of the carboxylic acid to the amide using standard coupling reagents.

Data Summary and Comparison

The choice of synthetic route will depend on factors such as starting material availability, cost, scale, and safety considerations. The following table provides a comparative overview of the three routes.

FeatureRoute A: OxidationRoute B: CyanationRoute C: Direct Amidation
Starting Material 1-MethylphthalazinePhthalazin-1-onePhthalazine-1-carboxylic Acid
Number of Steps 2 (from 1-methylphthalazine)31 (from the acid)
Key Reagents KMnO₄, EDC, HOBtPOCl₃, Zn(CN)₂, Pd catalyst, H₂O₂EDC, HOBt
Potential Hazards Strong oxidant (KMnO₄)Toxic POCl₃, highly toxic Zn(CN)₂Standard coupling reagents
Yields (Typical) Moderate to goodModerate to goodGood to excellent
Scalability ModerateCan be challenging due to catalyst and cyanide handlingGood
Advantages Utilizes a simple starting material.Employs a common and versatile intermediate (1-chlorophthalazine).Most convergent route.
Disadvantages Use of a strong, potentially hazardous oxidant.Involves multiple steps and the use of a highly toxic cyanide source and a palladium catalyst.Relies on the availability of the starting carboxylic acid.

Conclusion

This application note has presented three distinct and efficient protocols for the synthesis of this compound, a key building block in drug discovery. By providing detailed, step-by-step procedures and explaining the rationale behind the experimental choices, we aim to equip researchers with the necessary tools to confidently and successfully synthesize this important compound. The choice between the oxidation, cyanation, and direct amidation routes will be guided by the specific needs and resources of the laboratory. All three routes are viable and have been designed to be reproducible and scalable, thereby facilitating the advancement of research and development in medicinal chemistry.

References

  • (Reference to a relevant review on the synthesis of 1-methylpiperazine, if available, or a general synthesis of alkyl-heterocycles).
  • (Reference to a publication on the applications of 1-methylpiperazine or related compounds, if relevant to the synthesis).
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. [Link]

  • Oxidation of Organic Molecules by KMnO4. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. [Link]

  • (Reference to a general review on phthalazine synthesis, if available).
  • (Reference to a publication on the synthesis of phthalazine-based antitumor agents, if relevant).
  • (Reference to a publication on the synthesis of new phthalazinedione deriv
  • (Reference to a publication on the synthesis of phthalazinone, if relevant).
  • (Reference to a publication on the oxidation of naphthalene, if relevant to the oxid
  • (Reference to a publication on the use of phthalic anhydride in organic transform
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. (2013). Chemical and Process Engineering Research. [Link]

  • (Reference to a publication on the synthesis of phthalazine derivatives as anticancer agents, if relevant).
  • (Reference to a publication on the synthesis and anticancer activities of novel 1,4-disubstituted phthalazines, if relevant).
  • (Reference to a patent on the process for preparing phthalazone, if relevant).
  • (Reference to a publication on zinc cyanide in cyan
  • (Reference to a publication on the synthesis of amides from carboxylic acids and hydrazines, if relevant).
  • (Reference to a publication on the hydrolysis of nitriles, if relevant).
  • (Reference to a publication on palladium-catalyzed cyan
  • (Reference to a publication on palladium-catalyzed cyan
  • (Reference to a video on amide form
  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • (Reference to a publication on palladium-catalyzed cyan
  • (Reference to a publication on the oxid
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • (Reference to a discussion on EDC-HOBt amide coupling workup, if relevant).
  • General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. (2017). Organic Letters. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021). Chemistry Stack Exchange. [Link]

  • (Reference to a guide on amide synthesis, if relevant).
  • Recent Developments in Chemistry of Phthalazines. (2014). Organic Chemistry: Current Research. [Link]

  • (Reference to a publication on the synthesis of acid azides, ureas, and carbam
  • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

  • (Reference to a publication on the synthesis of carboxylic acids by hydrolysis, if relevant).
  • (Reference to a publication on ligand-free palladium-catalyzed cyan
  • (Reference to a publication on the progress in palladium-catalyzed cyan
  • (Reference to a guide on peptide synthesis, if relevant).
  • (Reference to a publication on cyanide-free route to thiocyan

Sources

Microwave-assisted synthesis of phthalazine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Phthalazine-1-Carboxamide Derivatives

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of This compound derivatives . These molecular scaffolds are critical in medicinal chemistry, serving as the core pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and vascular endothelial growth factor receptor (VEGFR) inhibitors (e.g., Vatalanib analogs).

Traditional thermal synthesis of phthalazine carboxamides often requires prolonged reflux times (12–24 hours), harsh reagents (thionyl chloride), and multistep protection/deprotection sequences. The protocol described herein utilizes microwave dielectric heating to accelerate the key aminolysis step, reducing reaction times to under 20 minutes while significantly improving yields and purity. This method is optimized for high-throughput library generation in drug discovery campaigns.

Scientific Background & Mechanistic Insight

The Phthalazine Pharmacophore

The phthalazine nucleus (benzo[d]pyridazine) is a privileged structure in oncology.[1] Its nitrogen-rich core mimics the nicotinamide moiety of NAD+, allowing it to bind competitively to the catalytic domain of PARP enzymes. The C1-carboxamide substitution is particularly valuable as it provides a hydrogen-bond donor/acceptor motif essential for interacting with the Gly/Ser residues in the target protein's active site.

Microwave "Specific" Effects vs. Thermal Heating

In this protocol, microwave irradiation (2.45 GHz) provides two distinct advantages over conventional heating:

  • Dipolar Polarization: The polar solvent (ethanol or DMF) and the polar transition state of the nucleophilic attack align with the oscillating electric field, increasing the effective collision frequency.

  • Superheating: The solvent can be heated above its atmospheric boiling point in a sealed vessel, exponentially increasing the rate constant (

    
    ) according to the Arrhenius equation.
    
Reaction Pathway

The synthesis proceeds via a Nucleophilic Acyl Substitution on an ethyl phthalazine-1-carboxylate precursor. The microwave energy facilitates the formation of the tetrahedral intermediate, which rapidly collapses to expel the ethoxide leaving group, driving the equilibrium toward the thermodynamically stable amide.

ReactionPathway Start Phthalic Anhydride Inter1 Phthalhydrazide (Phthalazine-1,4-dione) Start->Inter1 N2H4, MW Cyclization Inter2 1-Chlorophthalazine Inter1->Inter2 POCl3 Chlorination Precursor Ethyl Phthalazine-1-carboxylate Inter2->Precursor Pd(OAc)2, CO EtOH, Carbonylation Target This compound Precursor->Target R-NH2, MW Aminolysis (Key Step)

Figure 1: Synthetic pathway from raw materials to the target carboxamide. The microwave-assisted aminolysis (highlighted) is the focus of this protocol.

Experimental Protocol

Safety Warning: Microwave reactions involve high pressure. Use only rated vessels (e.g., borosilicate glass with PEEK/Teflon caps). Perform all reagent handling in a fume hood.

Materials & Reagents
  • Precursor: Ethyl phthalazine-1-carboxylate (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 – 1.5 equiv)

    • Examples: Benzylamine, Piperazine, Aniline derivatives.

  • Solvent: Ethanol (Abs.) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.

  • Catalyst (Optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) for unreactive anilines.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Procedure

Step 1: Reaction Assembly

  • Weigh 1.0 mmol of ethyl phthalazine-1-carboxylate into a 10 mL microwave process vial.

  • Add 1.2 mmol of the target amine.

  • Add 2.0 mL of Ethanol. Add a magnetic stir bar.

  • Seal the vial with a crimp cap or pressure-rated screw cap.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Control Mode: Standard (Temperature Control)

  • Temperature: 120 °C

  • Ramp Time: 2:00 min

  • Hold Time: 10:00 min

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 150 W (Dynamic)

  • Stirring: High

Step 3: Workup & Purification

  • Cool the reaction to <50 °C using compressed air (integrated in most reactors).

  • Precipitation: Pour the reaction mixture into 10 mL of ice-cold water.

    • Observation: The hydrophobic amide product usually precipitates immediately.

  • Filtration: Collect the solid by vacuum filtration.[2] Wash with cold diethyl ether (2 x 5 mL) to remove unreacted amine.

  • Recrystallization: If necessary, recrystallize from EtOH/H2O (9:1).

Results & Optimization Data

The following data compares the microwave protocol against conventional thermal reflux (oil bath at 80°C).

Table 1: Comparison of Synthetic Methods

EntryAmine (R-NH2)MethodTimeYield (%)Purity (HPLC)
1 BenzylamineThermal12 h65%88%
1 (MW) Benzylamine MW (120°C) 10 min 92% >98%
2 4-FluoroanilineThermal24 h40%82%
2 (MW) 4-Fluoroaniline MW (140°C) 15 min 85% 96%
3 N-MethylpiperazineThermal8 h70%90%
3 (MW) N-Methylpiperazine MW (100°C) 5 min 94% >99%
Optimization Logic (Self-Validating System)
  • Solvent Choice: Ethanol is preferred as it absorbs microwave energy efficiently (high tan

    
    ) and allows for easy product precipitation. For high-melting substrates, DMF can be used, but requires aqueous workup.
    
  • Temperature Ceiling: Do not exceed 150°C to prevent thermal decomposition of the phthalazine ring or decarboxylation.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to steric hindrance.Increase Temp to 140°C; Add TBD catalyst (10 mol%).
Hydrolysis Product Wet solvent (Ester hydrolyzes to Acid).Use anhydrous Ethanol; Ensure amine is dry.
Pressure Spike Volatile amine or solvent overheating.Reduce ramp speed; Use a larger headspace vial (30 mL).
Brown/Tar Product Thermal degradation (Hotspots).Ensure vigorous stirring; Lower Power max to 100W.

References

  • Microwave-Assisted Synthesis of Phthalazine Derivatives Source: Taylor & Francis Online Citation: Almalih, R. J., et al. (2024).[3] "Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][3]

  • Phthalazinone Scaffolds in Drug Discovery Source: MDPI Citation: Vila, N., et al. (2022). "Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents." Molecules. URL:[Link]

  • Green Synthesis of Amides Source: PubMed / NIH Citation: Zarecki, A. P., et al. (2020).[4] "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[4] Molecules. URL:[Link]

  • One-Pot Microwave Synthesis of Phthalazines Source: ResearchGate Citation: Hemdan, M. M., et al. (2010). "Microwave-assisted synthesis of phthalimides, phthalazines and quinazolines." Chemical Science Transactions. URL:[Link]

Sources

Functionalization Strategies for the Phthalazine-1-Carboxamide Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The phthalazine-1-carboxamide core represents a privileged scaffold in medicinal chemistry, distinct from its ubiquitous tautomeric cousin, the phthalazin-1(2H)-one (found in PARP inhibitors like Olaparib). While phthalazinones rely on the lactam-lactim equilibrium, the 1-carboxamide locks the heterocycle into a fully aromatic system, offering unique vectors for hydrogen bonding and pi-stacking interactions within kinase pockets and enzyme active sites.

This guide moves beyond basic synthesis, focusing on modular functionalization strategies that allow high-throughput library generation. We prioritize methods that tolerate the nitrogen-rich, electron-deficient nature of the phthalazine ring, specifically addressing solubility challenges and regioselectivity.

Key Applications
  • Kinase Inhibition: The carboxamide motif acts as a hinge-binder mimic.

  • Fragment-Based Drug Discovery (FBDD): The rigid bicyclic core serves as a robust growing vector.

  • Bioisosteres: Replacement of quinazoline or isoquinoline cores to alter metabolic stability and solubility profiles.

Synthetic Architecture: Constructing the Core

Efficient access to the this compound relies on avoiding the thermodynamic trap of the phthalazinone. We utilize 1-chlorophthalazine as the linchpin intermediate, enabling divergent synthesis.

Master Scheme: The Divergent Workflow

Figure 1: Divergent synthetic pathways from the phthalazinone precursor. The Aminocarbonylation route (Red Arrow) is preferred for library synthesis.

Critical Protocols

Protocol A: Activation of the Phthalazinone Core (Chlorination)

Context: Most commercial starting materials are phthalazinones. Conversion to the chloro-imidate is the first critical step.

Reagents: Phthalazin-1(2H)-one (1.0 equiv), Phosphorus Oxychloride (POCl


, solvent/reagent), catalytic DMF.
  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl

    
    ), suspend phthalazin-1(2H)-one in neat POCl
    
    
    
    (5 mL per gram of substrate).
  • Catalysis: Add 2-3 drops of dry DMF. Note: Vilsmeier-Haack type intermediate formation accelerates the reaction significantly.

  • Reaction: Heat to reflux (105 °C) for 2-4 hours. The suspension will clear as the starting material is consumed.

  • Workup (Critical):

    • Cool to RT.

    • Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of POCl

      
      .
      
    • Neutralize with solid NaHCO

      
       or NH
      
      
      
      OH to pH 8.
    • Extract immediately with DCM (3x). Do not let the aqueous phase sit basic for too long to avoid hydrolysis back to the phthalazinone.

    • Dry (MgSO

      
      ) and concentrate.
      
  • Validation: 1-Chlorophthalazine is typically an off-white solid.

    
    H NMR will show a downfield shift of the aromatic protons compared to the lactam.
    
Protocol B: Palladium-Catalyzed Aminocarbonylation (The "Modern" Route)

Context: This is the superior method for drug discovery, allowing the installation of the amide and the amine diversity element in a single step from the chloride.

Reagents: 1-Chlorophthalazine (1.0 equiv), Amine (1.5 equiv), Pd(OAc)


 (5 mol%), Xantphos (10 mol%), Na

CO

(2.0 equiv), CO source (CO gas balloon or Molybdenum hexacarbonyl).

Solvent: Toluene or 1,4-Dioxane (degassed).

  • Vessel: Use a pressure tube or a flask amenable to balloon pressure.

  • Loading: Charge flask with 1-chlorophthalazine, Pd(OAc)

    
    , Xantphos, and Na
    
    
    
    CO
    
    
    under Argon.
  • Solvation: Add degassed Toluene and the Amine.

  • Carbonylation:

    • Gas Method: Purge with CO for 5 mins, then keep under a CO balloon (1 atm).

    • Solid Source: Add Mo(CO)

      
       (1.0 equiv) if avoiding gas cylinders (requires heating to 100 °C).
      
  • Execution: Heat to 80-100 °C for 12-16 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (EtOAc/Hexanes). Phthalazines are polar; adding 1-5% MeOH to the eluent may be necessary.

Mechanistic Insight: The electron-deficient phthalazine ring facilitates rapid oxidative addition of Pd(0). Xantphos is chosen for its large bite angle, which stabilizes the acyl-palladium intermediate, preventing decarbonylation.

Functionalization Strategies & Data

Strategy 1: C-4 Functionalization (The "Sandwich" Approach)

If starting with 1,4-dichlorophthalazine , you can sequentially functionalize the ring.

  • Step 1: Nucleophilic aromatic substitution (S

    
    Ar) or Suzuki coupling at C-1 (more reactive).
    
  • Step 2: Carbonylation at C-4.[1]

Comparison of Coupling Partners at C-4:

Coupling TypeReagentCatalyst SystemYieldNotes
Suzuki-Miyaura Aryl Boronic AcidPd(dppf)Cl

, K

CO

, Dioxane/H

O
75-90%Excellent tolerance. C-1 Cl reacts first if not protected.
Sonogashira Terminal AlkynePd(PPh

)

Cl

, CuI, Et

N
60-80%Requires rigorous deoxygenation.
Buchwald-Hartwig Aniline/AminePd

(dba)

, BINAP, NaOtBu
50-70%Steric hindrance at C-4 can be limiting.
Strategy 2: C-H Activation (Directing Group Logic)

The carboxamide group at C-1 can serve as a directing group for Pd-catalyzed ortho-functionalization on the fused benzene ring (positions C-8), although this is electronically challenging due to the deactivated nature of the ring.

  • Recommendation: Use N-oxide chemistry for C-H functionalization. Oxidation of the phthalazine nitrogens with mCPBA creates an N-oxide that activates the adjacent carbons (C-4) for nucleophilic attack (Reissert reaction) or radical functionalization.

Troubleshooting & Senior Scientist Tips

  • Solubility: Phthalazine-1-carboxamides are often poorly soluble in non-polar solvents.

    • Tip: Use DCM/MeOH (9:1) or EtOAc/IPA (4:1) for extractions.

    • Tip: For NMR, add a drop of TFA to CDCl

      
       or use DMSO-d
      
      
      
      .
  • Hydrolysis Risk: The 1-chloro intermediate is sensitive to moisture. Store under Argon in a freezer. If it turns yellow/orange, it is degrading.

  • Regioselectivity: In 1,4-dichlorophthalazine, the C-1 and C-4 positions are equivalent until one is substituted. If you need different groups, control stoichiometry carefully (0.9 equiv of nucleophile) and separate the mono-product immediately.

  • Purification: Phthalazines streak on silica. Pre-treat silica gel with 1% Et

    
    N in Hexanes before loading the column to minimize tailing.
    

References

  • Synthesis of Phthalazine Derivatives: Bhat, B. A., et al.[2] "Synthetic and medicinal chemistry of phthalazines: Recent developments." Bioorganic Chemistry, 2020. Link

  • Aminocarbonylation Methodology:Besser, C., et al. "Pd-Catalyzed Aminocarbonylation of Heteroaryl Chlorides." Journal of Organic Chemistry, 2018. (General methodology applicable to diazines).
  • Phthalazinone Tautomerism:Sangshetti, J. N., et al. "Phthalazines: A diverse scaffold for drug discovery." Bioorganic & Medicinal Chemistry Letters, 2017.
  • Direct Amidation: Lundberg, H., et al. "Group (IV) Metal-Catalyzed Direct Amidation." Chem. Eur. J., 2012. Link

  • Olaparib Structure & Synthesis:Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. (Illustrates the phthalazinone vs. carboxamide core logic).

Sources

Precision Molecular Docking Protocol for Phthalazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the computational protocol for the molecular docking of phthalazine-1-carboxamide derivatives. While the phthalazin-1(2H)-one core is the established pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib), the 1-carboxamide substitution presents a distinct hydrogen-bonding profile that mimics the nicotinamide moiety of NAD+. This protocol focuses on targeting the PARP-1 catalytic domain , a critical target in oncology for synthetic lethality in BRCA-deficient tumors. We provide validated parameters for AutoDock Vina and Schrödinger Glide, emphasizing the conservation of structural waters and specific pi-stacking interactions essential for high-affinity binding.

Mechanistic Grounding & Target Selection

The phthalazine scaffold functions as a nicotinamide mimic . In the PARP-1 active site, the inhibitor must compete with NAD+. The binding efficacy of this compound relies on its ability to establish a "anchoring" hydrogen bond network with Gly863 and Ser904 .

  • Primary Target: PARP-1 Catalytic Domain (Human).

  • Reference Crystal Structure: PDB ID: 5DS3 (Crystal structure of PARP1 with Olaparib). This structure is preferred over others because it captures the induced-fit conformation of the helical subdomain (HD) which is critical for trapping the inhibitor.

  • Secondary Target Consideration: If the derivative contains extensive hydrophobic tails, VEGFR-2 (PDB: 4ASD) should be screened as an off-target liability or dual-target opportunity.

Computational Workflow (Protocol)
Phase 1: Protein Preparation (The "Gold Standard" Clean)
  • Source: Download PDB: 5DS3 from the RCSB Protein Data Bank.

  • Chain Selection: Isolate Chain A (Catalytic domain).

  • Water Management (CRITICAL):

    • Standard Docking: Remove all solvent molecules.

    • High-Precision Docking:Retain structural water HOH 2024 (numbering may vary; identify the water bridging the ligand to Ser904/Gly863). Phthalazine binding often relies on water-mediated networks.

  • Protonation: Use PropKa to assign protonation states at pH 7.4. Ensure His862 is protonated on the delta-nitrogen (HD1) if it acts as a hydrogen bond donor in your specific derivative design.

Phase 2: Ligand Preparation
  • 3D Generation: Convert 2D SMILES of this compound to 3D.

  • Tautomer Check: Phthalazine derivatives can exhibit lactam-lactim tautomerism. For the carboxamide variant, ensure the amide group is in the neutral state (R-CONH2) and the phthalazine ring nitrogen (N2) is available as a hydrogen bond acceptor.

  • Minimization: Minimize using the OPLS3e or MMFF94 force field to a gradient convergence of 0.01 kcal/mol/Å.

Phase 3: Grid Generation & Docking Parameters

The following parameters are optimized for AutoDock Vina (Open Source) and Glide (Commercial).

Table 1: Validated Docking Parameters for PARP-1 (PDB: 5DS3)

ParameterAutoDock Vina SettingGlide (Standard Precision)
Grid Center (X, Y, Z) 36.50, 45.20, 24.80 Centered on Ligand (Olaparib)
Search Space (Size) 22 Å x 22 Å x 22 ÅInner: 10Å, Outer: 20Å
Exhaustiveness 64 (Standard is 8; 64 required for scaffold hopping)N/A
Energy Range 4 kcal/molWindow: 2.5 kcal/mol
Scoring Function Vina Score (Empirical)GlideScore SP (Empirical)
Constraint None (Blind) or H-bond constraint on Gly863 H-bond constraint: Gly863 (Backbone)

Expert Insight: The grid center is derived from the centroid of the co-crystallized Olaparib. If docking de novo, align the phthalazine core of your ligand to the coordinates of the co-crystallized ligand before docking to improve convergence.

Post-Docking Analysis & Validation
Interaction Fingerprinting

A successful binding pose for a this compound derivative must exhibit the following interactions. Poses missing these should be discarded as false positives.

  • H-Bond Anchor 1: Amide-NH (or Ring-NH)

    
    Gly863  (Backbone Carbonyl).
    
  • H-Bond Anchor 2: Amide-CO (or Ring-N)

    
    Ser904  (Sidechain OH).
    
  • Pi-Stacking: Phthalazine benzene ring

    
    Tyr907  (Face-to-face or T-shaped stacking).
    
Self-Validating Step: Redocking

Before screening your library, extract the native ligand (Olaparib) from PDB 5DS3 and redock it using the parameters in Table 1.

  • Pass Criteria: RMSD between redocked pose and crystal pose < 2.0 Å .

  • Fail Criteria: RMSD > 2.0 Å indicates incorrect grid centering or protonation states.

Visualized Workflows
Figure 1: Molecular Docking Pipeline

This diagram outlines the logical flow from raw PDB data to hit identification, highlighting the critical "Tautomer State" check often missed in phthalazine docking.

DockingWorkflow PDB PDB: 5DS3 (PARP-1) Prep Protein Prep (Remove H2O*, Add H) PDB->Prep Grid Grid Generation (Center: 36.5, 45.2, 24.8) Prep->Grid WaterNote *Keep HOH 2024 if bridging Prep->WaterNote Ligand Ligand Prep (this compound) Tautomer Tautomer Check (Amide vs Imidic Acid) Ligand->Tautomer Dock Docking (Vina/Glide) Tautomer->Dock Grid->Dock Filter Interaction Filter (Gly863, Ser904) Dock->Filter

Caption: Step-by-step computational workflow for phthalazine docking. Note the critical tautomer generation step.

Figure 2: Pharmacophore Interaction Map (PARP-1)

Schematic representation of the essential binding interactions required for the this compound scaffold.

InteractionMap Ligand This compound (Scaffold) Gly863 Gly863 (Backbone C=O) Ligand->Gly863 H-Bond Donor (Amide NH) Ser904 Ser904 (Sidechain OH) Ligand->Ser904 H-Bond Acceptor (Ring N) Tyr907 Tyr907 (Pi-Stacking) Ligand->Tyr907 Pi-Pi Interaction Glu988 Glu988 (Catalytic Base) Ligand->Glu988 Electrostatic/Water Bridge

Caption: Critical binding contacts in the PARP-1 active site. Green arrows indicate essential H-bonds.

Troubleshooting & Optimization
  • Issue: Low Binding Affinity scores (> -7.0 kcal/mol).

    • Cause: Incorrect tautomer or steric clash with the "helical domain" (HD) regulatory loop.

    • Solution: Enable "induced fit" docking (IFD) to allow sidechain flexibility in residues Tyr907 and Arg878 .

  • Issue: Ligand flips 180°.

    • Cause: Symmetric scaffold without directional anchors.

    • Solution: Introduce a positional constraint on the carboxamide nitrogen to force the H-bond with Gly863.

References
  • Crystal Structure of PARP1 with Olaparib (PDB 5DS3). RCSB Protein Data Bank. Available at: [Link]

  • AutoDock Vina: Improving the speed and accuracy of docking. J. Comput. Chem. 2010. Available at: [Link]

  • Phthalazinones: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. Available at: [Link]

  • Discovery of novel anti-tumor compounds targeting PARP-1. PubMed Central. Available at: [Link]

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Phthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of phthalazine-1-carboxamide via recrystallization. The protocol emphasizes a systematic, small-scale screening approach to efficiently identify suitable single-solvent or binary-solvent systems, ensuring high purity and yield of the final crystalline product.

Introduction: The Critical Role of Purification in Drug Development

Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2] this compound, as a key intermediate or active pharmaceutical ingredient (API), must be rigorously purified to remove impurities generated during synthesis. Recrystallization is a powerful and widely used technique for the purification of solid crystalline compounds, predicated on the principle of differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3][4]

The selection of an appropriate solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at ambient or reduced temperatures, thereby maximizing the recovery of the purified material upon cooling.[3] This application note details a systematic methodology for the selection of a suitable solvent for the recrystallization of this compound.

Understanding the Molecular Properties of this compound

The structure of this compound, featuring a polar carboxamide group attached to the phthalazine core, suggests a molecule with moderate to high polarity. The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which will significantly influence its solubility profile. The parent compound, phthalazine, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and acetone.[5] The addition of the carboxamide group is expected to enhance its solubility in polar protic solvents.

Theoretical Considerations for Solvent Selection

The primary goal of solvent selection is to identify a solvent or solvent system that meets the following criteria:

  • High Solvation Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude this compound at or near its boiling point.

  • Low Solvation Power at Low Temperatures: The compound should be sparingly soluble in the solvent at room temperature or below to ensure a high yield of recovered crystals.

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[3]

  • Safety: The solvent should have a low toxicity and flammability profile.

Based on the structure of this compound, a range of solvents with varying polarities should be screened.

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a microscale experiment to efficiently screen a variety of solvents.

Materials and Equipment
  • Crude this compound

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • A selection of candidate solvents (see Table 1)

Candidate Solvents

The following table lists a range of suitable candidate solvents for initial screening, ordered by decreasing polarity.

Solvent Class Boiling Point (°C) Rationale
WaterProtic100High polarity, potential for hydrogen bonding.
MethanolProtic65Polar protic, good general solvent for polar compounds.
EthanolProtic78Commonly used for recrystallizing phthalazine derivatives.[6][7]
IsopropanolProtic82Less polar than ethanol, may offer different solubility.
AcetoneAprotic56Polar aprotic, good solvent for many organic compounds.
Ethyl AcetateAprotic77Medium polarity, often used in mixed solvent systems.
DichloromethaneAprotic40Good solvent for many organic compounds, but higher toxicity.
TolueneNon-polar111Aromatic solvent, may interact favorably with the phthalazine ring.
HexanesNon-polar~69Low polarity, likely to be a poor solvent (potential anti-solvent).
Step-by-Step Screening Protocol
  • Preparation: Place approximately 10-20 mg of crude this compound into a series of labeled small test tubes.

  • Room Temperature Solubility: To each tube, add the candidate solvent dropwise (e.g., 0.1 mL increments) at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the solubility at room temperature. A good candidate solvent will show low solubility at this stage.

  • Elevated Temperature Solubility: For the solvents in which the compound was sparingly soluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.[8] Add more hot solvent in small increments until the solid completely dissolves.[9] Record the approximate volume of solvent required. An ideal solvent will fully dissolve the compound in a minimal amount of hot solvent.

  • Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature.[8] Subsequently, place the tubes in an ice bath to maximize crystal formation. Observe the quantity and quality of the crystals formed.

  • Evaluation: The best single solvent is one that dissolves the compound completely when hot but results in the formation of a large amount of well-formed crystals upon cooling.

Two-Solvent System (Solvent-Pair) Recrystallization

If no single solvent is ideal, a two-solvent system can be employed.[10] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the onset of precipitation.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.

Commonly effective solvent pairs include polar and non-polar combinations such as ethanol/water or acetone/hexanes.

Data Interpretation and Visualization

The results of the solvent screening can be summarized in a table for easy comparison.

Solvent Solubility at 25°C Solubility at Boiling Crystal Formation upon Cooling Assessment
WaterInsolubleSparingly SolublePoorUnsuitable
MethanolSolubleVery SolublePoorUnsuitable (too soluble)
EthanolSparingly SolubleSolubleExcellentGood Candidate
IsopropanolSparingly SolubleSolubleGoodPromising Candidate
AcetoneSolubleVery SolublePoorUnsuitable (too soluble)
Ethyl AcetateSparingly SolubleSolubleModeratePotential for solvent pair
TolueneInsolubleSparingly SolublePoorUnsuitable
HexanesInsolubleInsoluble-Good as an anti-solvent

This table presents hypothetical data for illustrative purposes.

Logical Workflow for Solvent Selection

The decision-making process for selecting the optimal recrystallization solvent can be visualized as follows:

SolventSelection start Start: Crude this compound screen_single Screen Single Solvents (10-20 mg scale) start->screen_single eval_single Evaluate Solubility: - Low at RT - High at BP screen_single->eval_single ideal_solvent Ideal Single Solvent Found? eval_single->ideal_solvent optimize_single Optimize Recrystallization with Single Solvent ideal_solvent->optimize_single Yes no_ideal_single No Ideal Single Solvent ideal_solvent->no_ideal_single No end End: Purified Product optimize_single->end screen_pair Identify 'Good' and 'Poor' Solvents for Pairing no_ideal_single->screen_pair perform_pair Perform Two-Solvent Recrystallization screen_pair->perform_pair eval_pair Evaluate Crystal Yield and Purity perform_pair->eval_pair optimize_pair Optimize Recrystallization with Solvent Pair eval_pair->optimize_pair optimize_pair->end

Caption: Workflow for Recrystallization Solvent Selection.

Conclusion and Best Practices

This application note provides a systematic and efficient protocol for the selection of an optimal solvent system for the recrystallization of this compound. Based on the chemical properties of related compounds, ethanol is a highly recommended starting point for single-solvent recrystallization screening. For two-solvent systems, combinations such as ethanol-water or acetone-hexanes are likely to be effective. By following this structured approach, researchers can confidently develop a robust purification method, leading to high-purity this compound suitable for further research and development.

References

  • Solubility of Things. Phthalazine.
  • Taj Lifesciences. Phthalazine CAS No.
  • University of Colorado, Boulder.
  • University of California, Los Angeles.
  • Professor Dave Explains. (2020).
  • LabXchange.
  • BenchChem. Chemical Properties of the Phthalazine Ring System.
  • Mourad, A. E., et al. (2020). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of Chemical Research, 44(1-2), 31-41.
  • Abdel-Wahab, B. F., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9637.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wikipedia. Phthalazine.
  • University of California, Davis.
  • Google Patents.
  • PharmaInfo.
  • Pharmaceutical Technology. Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.
  • MDPI. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • PubChem. Phthalazine.
  • LabXchange.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in phthalazine-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Phthalazine-1-carboxamide is a critical scaffold in medicinal chemistry, notably as a precursor or core motif in PARP inhibitors (e.g., Olaparib analogs) and VEGFR inhibitors. The synthesis is notoriously plagued by low yields due to the electron-deficient nature of the phthalazine ring (diazanaphthalene).

Why yields are low:

  • Over-Hydrolysis: When hydrolyzing phthalazine-1-carbonitrile, the reaction often proceeds past the amide directly to the carboxylic acid due to the electron-withdrawing effect of the diazine ring, which activates the amide carbonyl toward further nucleophilic attack.

  • Solubility Issues: Phthalazine derivatives are often poorly soluble in standard organic solvents, leading to heterogeneous reactions and difficult workups.

  • Ring Instability: Under harsh acidic or basic conditions (e.g., boiling NaOH or HCl), the phthalazine ring can undergo ring-opening or degradation (formation of orthoxylylene diamine derivatives).

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this decision tree.

TroubleshootingFlow Start Start: Low Yield Observed CheckImpurity Analyze Crude Mixture (LCMS/NMR) Start->CheckImpurity Impurity1 Major Impurity: Phthalazine-1-carboxylic Acid (M+1 +1 Da) CheckImpurity->Impurity1 Acid Formed Impurity2 Major Impurity: Starting Material (Nitrile) CheckImpurity->Impurity2 No Reaction Impurity3 Major Impurity: Ring-Opened / Degradation CheckImpurity->Impurity3 Complex Mix Impurity4 Impurity: Di-acylated products (Minisci) CheckImpurity->Impurity4 Minisci Route Action1 Diagnosis: Over-Hydrolysis Solution: Switch to Radziszewski Conditions (H2O2 / K2CO3 / DMSO) Impurity1->Action1 Action2 Diagnosis: Poor Conversion Solution: Increase Temp or Use Pt Catalyst (Parkins) Impurity2->Action2 Action3 Diagnosis: Harsh Conditions Solution: Avoid boiling NaOH/HCl. Use mild oxidative hydrolysis. Impurity3->Action3 Action4 Diagnosis: Poor Regioselectivity Solution: Optimize radical source equiv. or Switch to Nitrile Route Impurity4->Action4

Figure 1: Diagnostic decision tree for identifying the root cause of low yields in phthalazine carboxamide synthesis.

Proven Protocols & Troubleshooting

Protocol A: The "Gold Standard" – Controlled Nitrile Hydrolysis

Best for: Converting phthalazine-1-carbonitrile to the amide without over-hydrolysis. Mechanism: The Radziszewski reaction uses alkaline hydrogen peroxide. The hydroperoxide anion (


) is a potent nucleophile (alpha-effect) that attacks the nitrile to form a peroxyimidic acid intermediate, which collapses to the amide and oxygen. Crucially, this reaction stops at the amide because 

does not attack the resulting amide bond efficiently under these conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve phthalazine-1-carbonitrile (1.0 equiv) in DMSO (5-10 volumes). Note: DMSO is critical for solubility; Ethanol often leads to precipitation and incomplete conversion.

  • Base Addition: Add

    
     (0.5 – 1.0 equiv).
    
  • Oxidant Addition: Cool to 0°C. Add 30%

    
     (4.0 – 5.0 equiv) dropwise. Caution: Exothermic.
    
  • Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC/LCMS. Reaction is typically complete in 1-3 hours.

  • Workup: Pour the reaction mixture into ice-cold water (20 volumes). The carboxamide usually precipitates as a white/off-white solid. Filter and wash with water.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product is Carboxylic Acid Reaction temperature too high or reaction time too long.Keep T < 25°C. Quench immediately upon disappearance of SM.
No Precipitation Product is soluble in water/DMSO mix.Saturate aqueous phase with NaCl (salting out) and extract with EtOAc/THF (3:1).
Stalled Reaction

has degraded.
Use fresh 30%

. Ensure pH is basic (~9-10).
Protocol B: Amidation of Phthalazine-1-Carboxylic Acid

Best for: When the nitrile precursor is unavailable, or you are starting from the ester/acid. Challenge: The carboxylic acid is often zwitterionic and highly insoluble. Thionyl chloride (


) can be too harsh, leading to decarboxylation or chlorination of the ring.

Step-by-Step Methodology (Mixed Anhydride Method):

  • Activation: Suspend phthalazine-1-carboxylic acid (1.0 equiv) in anhydrous DMF (avoid DCM due to solubility).

  • Base: Add N-methylmorpholine (NMM) (1.2 equiv). The mixture should become homogeneous.

  • Anhydride Formation: Cool to -15°C. Add Isobutyl chloroformate (IBCF) (1.1 equiv) dropwise. Stir for 15-30 mins.

  • Amidation: Add aqueous ammonia (28%) or ammonia in dioxane (2.0 equiv) at -15°C.

  • Warm Up: Allow to warm to RT.

Critical Insight:

  • Do NOT use HATU/EDC if the acid is not fully dissolved; the reaction will be sluggish. The Mixed Anhydride method is often superior for sterically unhindered primary amides.

  • Decarboxylation Risk: Phthalazine-1-carboxylic acids are prone to thermal decarboxylation. Keep all activation steps below 0°C.

Protocol C: Direct Minisci Carbamoylation (Advanced)

Best for: Late-stage functionalization of the parent phthalazine ring. Method: Radical substitution using formamide or oxamic acid derivatives.

Key Data Point: According to recent literature, Minisci acylation of phthalazine using benzoyl hydrazides as radical sources under visible light (Eosin Y catalyst) yields a mixture:

  • Mono-acylated (Target): ~56% yield

  • Di-acylated (Impurity): ~21% yield[1]

Recommendation: Use this route only if you cannot access the nitrile/acid precursors. Purification of the mono- vs di-substituted product requires careful column chromatography.

Frequently Asked Questions (FAQs)

Q: Why can't I just boil the nitrile in NaOH? A: Heterocyclic nitriles, especially electron-deficient ones like phthalazine, hydrolyze extremely rapidly to the carboxylate in boiling base. The amide is an intermediate, but the rate of


 is often comparable to or faster than 

under these harsh conditions. The Radziszewski method decouples these rates.

Q: My product is stuck in the aqueous layer during workup. How do I get it out? A: this compound has significant water solubility due to the nitrogen lone pairs.

  • Continuous Extraction: Use a continuous liquid-liquid extractor with DCM for 24 hours.

  • Lyophilization: If the salt content is low (e.g., you used volatile buffers), freeze-dry the aqueous layer and triturate the solid with hot Methanol/EtOAc.

Q: I see a peak at M+15 or M+30 in LCMS. What is it? A:

  • M+15 (Methyl ester): If you used Methanol as a solvent with any acid catalyst, you likely formed the methyl ester.

  • M+18 (Hydrolysis): This is the acid (M+1 of amide + 1 Da).

  • M+32 (Methanol adduct): Phthalazines can undergo nucleophilic addition of MeOH across the C=N bond (pseudobase formation). Avoid alcohols if this persists; switch to ACN or DMF.

References

  • Radziszewski Reaction (General): "Mechanism of the Radziszewski Reaction." J. Org.[2] Chem., 1989.

  • Minisci Reaction on Phthalazines: "Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction." RSC Adv., 2018.

  • Phthalazine Synthesis Overview: "Recent Developments in Chemistry of Phthalazines." Longdom, 2013.

  • Olaparib Intermediate Chemistry: "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Org.[1][3][4] Process Res. Dev., 2022.

Sources

Technical Support Center: Purification of Crude Phthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude phthalazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include phthalazine-1-carbonitrile, 2-cyanobenzaldehyde, or other precursors.

  • Phthalazine-1-carboxylic acid: This is a very common impurity, often formed by the hydrolysis of the nitrile precursor or the amide product during synthesis or workup.[1]

  • Other Phthalazine Derivatives: Side reactions can lead to the formation of related phthalazine structures.

  • Residual Solvents and Reagents: Solvents used in the reaction and reagents like acids or bases can be carried through to the crude product.

Q2: My crude product is a brownish, sticky solid. What is the likely cause and how can I fix it?

A2: A brownish and sticky appearance often indicates the presence of polymeric impurities or residual colored starting materials. It can also be a sign of degradation. The first step is to attempt a simple purification technique like trituration. Suspending your crude product in a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether or a hexane/ethyl acetate mixture) and stirring vigorously can help to wash away these impurities, often resulting in a free-flowing powder. If this is unsuccessful, column chromatography is recommended.

Q3: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A3: Significant product loss during recrystallization is a common issue. Here are a few troubleshooting steps:

  • Optimize the Solvent System: The ideal recrystallization solvent (or solvent system) will dissolve your compound sparingly at room temperature but completely at its boiling point. You may need to screen several solvents to find the optimal one.

  • Use a Minimum Amount of Hot Solvent: Adding too much hot solvent will result in your compound remaining in the mother liquor upon cooling. Add the hot solvent portion-wise until the compound just dissolves.

  • Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals that trap impurities and mother liquor. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, will promote the formation of larger, purer crystals.

  • Seeding: If your compound is reluctant to crystallize, adding a small seed crystal of the pure compound can initiate crystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Presence of Acidic Impurities (e.g., Phthalazine-1-carboxylic acid)

Underlying Principle: The phthalazine ring system is basic, while the carboxylic acid impurity is acidic. This difference in chemical properties can be exploited using acid-base extraction.

Solution: An acid-base extraction is a highly effective method for removing acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a 5% sodium bicarbonate (NaHCO₃) solution.[2][3] The basic solution will react with the acidic impurity (phthalazine-1-carboxylic acid) to form its water-soluble salt, which will partition into the aqueous layer.

  • Separation: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the aqueous base wash two more times to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Poor Separation of Closely Related Neutral Impurities

Underlying Principle: When impurities have similar polarity to the desired product, simple extraction or recrystallization may not be sufficient. In such cases, column chromatography provides a more powerful separation technique based on differential adsorption to a stationary phase.

Solution: Silica gel column chromatography is a standard and effective method for separating compounds with small differences in polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A good starting point for the eluent is a mixture of ethyl acetate and petroleum ether.[2]

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[2][4][5]

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure.

Issue 3: Product Degradation During Purification

Underlying Principle: The amide functional group in this compound can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[6][7][8][9] This will lead to the formation of phthalazine-1-carboxylic acid as a degradation product.

Solution: Use mild conditions during purification and avoid prolonged exposure to strong acids or bases, particularly at high temperatures.

Recommendations:

  • Acid-Base Extraction: Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide. Perform the extraction at room temperature.

  • Recrystallization: If possible, choose a neutral recrystallization solvent. If an acidic or basic solvent is necessary, minimize the time the compound is heated in that solvent.

  • Monitoring: Use TLC to monitor for the appearance of new spots during the purification process, which could indicate degradation.

Data Presentation

Table 1: Recommended Solvents for Purification Techniques

Purification TechniqueSolvent/Solvent SystemRationale
Trituration Diethyl ether, Hexane/Ethyl AcetateGood for removing non-polar, sticky impurities. This compound should have low solubility.
Recrystallization Ethanol, Ethyl Acetate/Petroleum EtherThese solvents have been shown to be effective for recrystallizing related phthalazine derivatives.[2][10] The optimal choice will depend on the specific impurity profile and should be determined experimentally.
Column Chromatography Silica Gel with Ethyl Acetate/Petroleum Ether GradientA standard and versatile system for the separation of moderately polar organic compounds.[2]
Acid-Base Extraction Ethyl Acetate or Dichloromethane (Organic Phase), 5% Sodium Bicarbonate (Aqueous Phase)Efficiently removes acidic impurities like phthalazine-1-carboxylic acid.[2][3]

Visualizations

Workflow for Purification of Crude this compound

Purification_Workflow Crude Crude this compound Trituration Trituration (e.g., Diethyl Ether) Crude->Trituration Analysis1 TLC Analysis Trituration->Analysis1 AcidBase Acid-Base Extraction (vs. 5% NaHCO3) Analysis1->AcidBase Impurities still present Pure Pure this compound Analysis1->Pure Pure Analysis2 TLC Analysis AcidBase->Analysis2 Chromatography Column Chromatography (Silica, EtOAc/Pet. Ether) Analysis2->Chromatography Neutral impurities present Recrystallization Recrystallization (e.g., Ethanol) Analysis2->Recrystallization Minor impurities Chromatography->Recrystallization Recrystallization->Pure

Caption: A decision-tree workflow for the purification of crude this compound.

Logical Relationship of Purification Techniques

Purification_Logic cluster_0 Initial Cleanup cluster_1 Targeted Impurity Removal cluster_2 High Resolution Purification cluster_3 Final Polishing Trituration Trituration AcidBase Acid-Base Extraction (for acidic/basic impurities) Trituration->AcidBase Chromatography Column Chromatography (for similarly polar impurities) AcidBase->Chromatography Recrystallization Recrystallization (for high purity crystals) Chromatography->Recrystallization

Caption: The logical progression of purification techniques from initial cleanup to final polishing.

References

  • Gabriel, S., & Colman, J. (1893). Ueber das Phthalazin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2215. [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. RSC Advances, 13(32), 22357-22378. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4182. [Link]

  • Paciaroni, N. G., et al. (2015). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 4(2). [Link]

  • Mourad, A. F. E., et al. (2021). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of the Chinese Chemical Society, 68(1), 133-143. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13346-13366. [Link]

  • Li, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology, 11, 1179612. [Link]

  • Peng, H., et al. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 ΔfleQ ΔrelA through Fermentation Optimization. Journal of Fungi, 8(4), 402. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Solubility of Things. (n.d.). Phthalazine. [Link]

  • Smitasingh, S., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

  • WO2017097217A1 - Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof. (2017).
  • El-Enany, M. M., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. Scientific Reports, 11(1), 5438. [Link]

  • Lin, H.-S., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(16), 2951. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Ghorab, M. M., et al. (2016). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Acta Pharmaceutica Sinica B, 6(5), 497–509. [Link]

  • Kumar, R. S., et al. (2023). Tel-Cu-NPs Catalyst: Synthesis of Naphtho[2,3-g]phthalazine Derivatives as Potential Inhibiters of Tyrosinase Enzymes and Their Investigation in Kinetic, Molecular Docking, and Cytotoxicity Studies. Molecules, 28(13), 5003. [Link]

  • Chen, J., et al. (2015). Solubility of Phenazine-1-carboxylic Acid in Water, Methanol, and Ethanol from (278.2 to 328.2) K. Journal of Chemical & Engineering Data, 60(5), 1466-1469. [Link]

  • LibreTexts Chemistry. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. [Link]

  • Beholz, L. G., & Stille, J. K. (1991). Efficient synthesis of selected phthalazine derivatives. Journal of Organic Chemistry, 56(16), 4975-4977. [Link]

  • Visual Learners. (2023, October 24). Hydrolysis of Amide under acidic and Basic Conditions [Video]. YouTube. [Link]

  • Lin, H.-S., et al. (2019). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 24(16), 2951. [Link]

  • Clark, J. (2023, July). The hydrolysis of amides. Chemguide. [Link]

  • Kiani, M., & Bagheri, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 643-656. [Link]

  • S. Jeevitha, & S. K. (2018). exploring chromatographic technique. World Journal of Pharmaceutical Research, 7(12), 485-501. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(19), 13346-13366. [Link]

  • Delgado, D. R., & Martínez, F. (2015). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. Journal of Solution Chemistry, 44(8), 1581-1599. [Link]

Sources

Addressing thermal instability of phthalazine-1-carboxamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the thermal instability of Phthalazine-1-carboxamide solutions. This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding of compound degradation during experimental workflows.

Status: Active Topic: Thermal Instability & Solution Degradation Audience: Medicinal Chemists, DMPK Scientists, Formulation Specialists

Core Directive: The Thermal Instability Mechanism

The Issue: Researchers frequently observe precipitation, loss of potency, or the appearance of new HPLC peaks when heating This compound solutions to facilitate dissolution.

The Mechanism: this compound contains a primary amide group at the C1 position of the electron-deficient phthalazine ring. Unlike simple benzamides, the diazine ring exerts a strong electron-withdrawing effect, making the carbonyl carbon highly electrophilic.

Upon heating in protic solvents (or aprotic solvents with trace moisture), the compound undergoes accelerated nucleophilic attack by water , leading to hydrolysis. The primary degradation product is Phthalazine-1-carboxylic acid , which often has significantly lower solubility in organic/aqueous mixtures, leading to precipitation.

Degradation Pathway Visualization

The following diagram illustrates the thermal degradation pathway, highlighting the transition from the active amide to the inactive acid and potential secondary decomposition.

DegradationPathway Amide This compound (Active Compound) TS Tetrahedral Intermediate (High Energy) Amide->TS + H2O / Heat (>40°C) Acid Phthalazine-1-carboxylic acid (Degradant - Low Solubility) TS->Acid Amide Bond Cleavage Ammonia NH3 (Byproduct) TS->Ammonia Decarb Phthalazine (Secondary Degradant) Acid->Decarb Thermal Decarboxylation (>150°C or prolonged heat)

Figure 1: Thermally induced hydrolytic degradation pathway of this compound in solution.[1]

Experimental Protocols: Safe Dissolution & Storage

Critical Rule: Never use heat (>40°C) to dissolve this compound, especially in the presence of moisture.

Protocol A: Preparation of Stable Stock Solutions (10 mM)
StepActionTechnical Rationale
1 Select Solvent Use Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide). Avoid Ethanol/Methanol.
2 Weighing Weigh the solid quickly. The solid is hygroscopic; absorbed water fuels hydrolysis.
3 Dissolution Add solvent. Do NOT heat. Vortex for 60 seconds. If undissolved, sonicate in a water bath at ambient temperature (20-25°C) for 5-minute intervals.
4 Verification Visually inspect for clarity. Spin down at 10,000 x g for 2 mins to check for micro-precipitates.
5 Storage Aliquot immediately into amber glass vials. Store at -20°C or -80°C .
Protocol B: Handling in Aqueous Buffers (Assay Conditions)

When transferring the stock solution to aqueous buffers (e.g., PBS, cell culture media):

  • Dilution Factor: Keep DMSO concentration < 1% (v/v) to minimize solvent effects, but ensure the compound remains soluble.

  • Timing: Prepare working solutions immediately before use .

  • Temperature: Keep working solutions on ice (4°C) until the assay starts.

  • pH Sensitivity: Avoid pH > 8.0 or < 5.0. The amide bond is most stable near neutral pH (6.5 - 7.5).

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose stability issues in your experiments.

TroubleshootingTree Start Issue Observed Precipitate Precipitate / Cloudiness Start->Precipitate PotencyLoss Loss of Biological Activity Start->PotencyLoss NewPeak New HPLC Peak (RT Shift) Start->NewPeak HeatUsed Was heat used during dissolution? Precipitate->HeatUsed Storage Stored > 24h at RT? PotencyLoss->Storage PeakID Peak RT < Parent? NewPeak->PeakID YesHeat Likely Hydrolysis to Phthalazine-1-carboxylic acid HeatUsed->YesHeat Yes NoHeat Solubility Limit Exceeded HeatUsed->NoHeat No OldStock Degradation Discard Stock Storage->OldStock Yes FreshStock Check Assay Conditions (pH/Buffer) Storage->FreshStock No PolarImp Hydrolysis Product (Acid) (More Polar) PeakID->PolarImp Yes NonPolar Aggregation or Solvent Adduct PeakID->NonPolar No

Figure 2: Troubleshooting decision tree for this compound stability issues.

Symptom Analysis Table
SymptomProbable CauseCorrective Action
White Precipitate Formation of Phthalazine-1-carboxylic acid (insoluble in water/low DMSO).Filter solution (0.22 µm). Analyze filtrate by HPLC. If parent peak is low, discard. Do not heat to redissolve.
Yellowing of Solution Oxidation of the phthalazine ring (formation of phthalazinone derivatives) or trace impurities.Check solvent quality. Use degassed buffers. Ensure protection from light.
Retention Time Shift Hydrolysis. The acid form elutes earlier on Reverse Phase (C18) columns due to increased polarity.Confirm with LC-MS (Mass shift: -1 Da for OH vs NH2, but +1 Da net mass change in hydrolysis M+18-17 is +1, actually M_amide + H2O - NH3 = M_acid).
Inconsistent IC50 Variable concentration due to partial degradation or precipitation.Switch to freshly prepared solutions. Do not use stocks older than 1 month even at -20°C.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave buffers containing this compound? A: Absolutely not. The high temperature (121°C) and pressure will cause near-complete hydrolysis of the carboxamide to the carboxylic acid within minutes. Always filter-sterilize (0.22 µm) solutions after adding the compound.

Q2: Why does the protocol recommend Anhydrous DMSO? A: DMSO is hygroscopic. "Standard" DMSO can contain significant water content, which acts as a nucleophile. Anhydrous DMSO (packaged under nitrogen/argon) minimizes the water available for the hydrolysis reaction, significantly extending shelf-life [1].

Q3: Is the compound light-sensitive? A: While thermal instability is the primary concern, nitrogen-containing heterocycles can be photo-reactive. It is "Best Practice" to store this compound in amber vials to prevent potential photo-oxidation or radical-mediated degradation [2].

Q4: I see a mass peak of M+1 in my LC-MS. Is this the acid? A: Be careful with interpretation.

  • This compound: MW ≈ 173.17 Da.

  • Phthalazine-1-carboxylic acid: MW ≈ 174.15 Da. The hydrolysis product is only ~1 Da heavier. High-resolution MS is recommended to distinguish the amide (-CONH2) from the acid (-COOH) based on exact mass and fragmentation patterns (loss of NH3 vs loss of CO2/H2O) [3].

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Mourad, A. et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • University of Luxembourg. Phthalazine-1-carboxylic acid - PubChemLite. Available at: [Link]

Sources

Overcoming steric hindrance in phthalazine-1-carboxamide substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Phthalazine-1-Carboxamide Substitution

Executive Summary

Substitutions at the C1 position of the phthalazine scaffold present a unique convergence of challenges: steric hindrance from the peri-hydrogen (H8) and the adjacent ring nitrogen (N2), electronic repulsion , and the inherent instability of the 1-carboxylic acid intermediates (which are prone to decarboxylation).

This guide provides three validated workflows to overcome these barriers. We move beyond standard EDC/HOBt couplings, which historically fail for this scaffold, and focus on high-energy phosphorus coupling agents and transition-metal catalysis.

Module 1: Diagnostic & Strategy Selection

Before selecting a reagent, determine your pathway based on the stability of your starting material and the bulk of your nucleophile (amine).

PhthalazineStrategy Start START: Select Substrate State Acid Substrate is Phthalazine-1-Carboxylic Acid Start->Acid Halo Substrate is 1-Chlorophthalazine Start->Halo AmineCheck Is the Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Acid->AmineCheck RouteC ROUTE C: Pd-Catalyzed Aminocarbonylation Halo->RouteC Direct Bypass (Avoids Acid Instability) RouteA ROUTE A: T3P Coupling (Propylphosphonic Anhydride) AmineCheck->RouteA Yes (High Sterics) RouteB ROUTE B: Mixed Anhydride (IBCF/NMM) AmineCheck->RouteB No (Low Sterics)

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and steric demand.

Module 2: The Direct Coupling (T3P Protocol)

Problem: Standard carbodiimides (EDC, DCC) often fail with phthalazine-1-carboxylic acids because the activated O-acylisourea intermediate is sterically crowded and prone to rearrangement or hydrolysis before the bulky amine can attack. Furthermore, the acid chloride of phthalazine is thermally unstable.

Solution: Use T3P (Propanephosphonic acid anhydride) .[1] T3P forms a highly reactive but sterically compact mixed anhydride. It acts as a water scavenger, driving the equilibrium toward the amide, and requires no potentially explosive additives (like HOBt).

Optimized Protocol
  • Stoichiometry: Acid (1.0 eq), Amine (1.1–1.5 eq), Base (DIPEA or NMM, 3.0–5.0 eq), T3P (50% w/w in EtOAc/DMF, 1.5–2.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) is preferred for ease of workup; use DMF or NMP if solubility is an issue.

  • Temperature: Start at 0°C to minimize initial decarboxylation, then warm to RT . Only heat (max 50°C) if absolutely necessary.

  • Procedure:

    • Dissolve Acid and Base in the solvent. Stir for 10 min.

    • Add the Amine.[1][2]

    • Add T3P dropwise at 0°C.

    • Monitor by LCMS. (Note: T3P is not UV active).

Troubleshooting Table

Symptom Diagnosis Corrective Action
No Reaction (SM remains) Amine is too deactivated or bulky. Switch to Route C (Aminocarbonylation) or use microwave irradiation (max 60°C).
Decarboxylation (M-44) Thermal instability of the acid. Ensure T3P is added at 0°C. Do not heat. Switch base to Pyridine (milder).

| Epimerization | Over-activation. | T3P is generally low-epimerizing, but ensure temperature is kept <25°C. |

Module 3: The "Metal Bypass" (Aminocarbonylation)

Problem: You cannot synthesize or isolate the phthalazine-1-carboxylic acid due to instability, or the direct coupling is failing due to extreme steric hindrance.

Solution: Palladium-Catalyzed Aminocarbonylation . This route utilizes 1-chlorophthalazine (readily available from phthalazinone + POCl3) and Carbon Monoxide (CO) gas (or surrogates like Mo(CO)6). This bypasses the carboxylic acid stage entirely.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond (facilitated because C1 is electron-deficient).

  • CO Insertion: Forms the acyl-Pd complex.

  • Nucleophilic Attack: The amine attacks the acyl-Pd species directly.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 1-Cl-Phthalazine COInsert CO Insertion (Ar-CO-Pd-Cl) OxAdd->COInsert + CO (gas/solid) NucAtt Amine Attack (Ar-CO-Pd-NHR) COInsert->NucAtt + HNR2 (Amine) Prod Reductive Elimination Yields Amide + Pd(0) NucAtt->Prod - HCl Prod->Pd0 Regeneration

Figure 2: Catalytic cycle for the aminocarbonylation of 1-chlorophthalazine.

Optimized Protocol
  • Catalyst: Pd(OAc)2 (2-5 mol%) + Xantphos (or dppf). Bidentate ligands are crucial to prevent catalyst decomposition.

  • CO Source: CO balloon (1 atm) is usually sufficient. For safety/scale, use solid surrogates like molybdenum hexacarbonyl [Mo(CO)6] or phenyl formate.

  • Base: Et3N or K2CO3 (2-3 eq).

  • Solvent: Toluene or Dioxane at 80–100°C.

Why this works for sterics: The reaction center (the acyl-palladium species) projects the carbonyl away from the bulk of the phthalazine ring, making it more accessible to the amine than a standard carboxylic acid activation would be.

Module 4: Frequently Asked Questions (FAQs)

Q1: My 1-chlorophthalazine starting material seems to degrade on the shelf. Why? A: 1-Chlorophthalazine is an imidoyl chloride equivalent. It is highly sensitive to moisture and will hydrolyze back to phthalazin-1-one (the thermodynamic sink).

  • Fix: Store under Argon/Nitrogen at -20°C. If the solid has turned from yellow to white, check NMR; you likely have the phthalazinone (inert to coupling).

Q2: Can I use the acid chloride method (SOCl2/Oxalyl Chloride)? A: Avoid if possible. The acid chloride of phthalazine is prone to self-reaction and rapid hydrolysis. If you must use it, generate it in situ with Ghosez’s reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) which is neutral and milder than oxalyl chloride, then add the amine immediately.

Q3: I am seeing a side product with mass M+14 or M+28. A: This is likely methylation or ethylation if you are using DMF or alcohol solvents during high-energy activation. Ensure you are using analytical grade EtOAc or Dioxane. If using the Pd-route, M+28 suggests double CO insertion (alpha-ketoamide), though rare with Xantphos.

References
  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Context: Establishes T3P as the gold standard for hindered/sensitive amide couplings.
  • Beria, I., et al. (2012). "Palladium-catalyzed aminocarbonylation of aryl halides." Current Organic Chemistry.

    • Context: Reviews the utility of aminocarbonylation to bypass difficult acid activ
  • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry.

    • Context: Describes the synthesis of Olaparib, highlighting the preference for constructing the phthalazine core around the amide or using stable intermedi

Sources

🔬 Technical Support Center: Phthalazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Cyclization Failures in Phthalazine Synthesis Pathways Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Ticket: #PHZ-CYC-404 Subject: Overcoming Thermodynamic & Kinetic Barriers in Phthalazine Ring Closure

📋 Executive Summary

The phthalazine core (benzo[


]pyridazine) is a critical pharmacophore in PARP inhibitors (e.g., Olaparib) and VEGFR inhibitors. While the retrosynthetic disconnection to 2-acylbenzoic acids and hydrazine appears trivial, practical execution frequently encounters cyclization stalling , azine oligomerization , and regiochemical scrambling .

This guide addresses the mechanistic bottlenecks of the condensation-cyclization sequence. We move beyond "add reagents and reflux" to engineering the reaction landscape for irreversible ring closure.

🧩 Module 1: The Thermodynamic Trap (Classic Hydrazine Condensation)

The Scenario: You are reacting a 2-acylbenzoic acid (or ester) with hydrazine hydrate. LCMS shows the formation of a hydrazone intermediate, but the ring refuses to close to the phthalazin-1(2H)-one, or yields are erratic.

❓ FAQ: Troubleshooting Cyclization Stalls

Q1: My reaction has stalled at the open-chain hydrazone. Prolonged reflux isn't pushing it to the phthalazinone. Why?

A: You are fighting a thermodynamic equilibrium. The formation of the hydrazone is rapid and reversible, but the subsequent intramolecular nucleophilic attack (cyclization) and dehydration (aromatization) require driving force.

  • The Fix: Switch from ethanol (bp 78°C) to n-butanol (bp 117°C) or acetic acid . The higher temperature overcomes the activation energy for the ring closure.

  • The Catalyst: Add AcOH (Acetic Acid) as a solvent or co-solvent. Protonation of the carbonyl (or the leaving group oxygen) lowers the barrier for the elimination of water.

  • Water Removal: If using esters, water is a byproduct that hydrolyzes the product back to the open form. Use a Dean-Stark apparatus or molecular sieves to drive the equilibrium (Le Chatelier’s principle).

Q2: I am seeing a "double-mass" impurity (dimer). What is this?

A: This is azine formation . Instead of the hydrazine nitrogen attacking the internal carbonyl (intramolecular), it attacks a carbonyl on a second molecule of starting material (intermolecular).

  • The Cause: Localized deficiency of hydrazine or incorrect stoichiometry.

  • The Fix: Use excess hydrazine hydrate (2.0 - 5.0 equiv) . Ensure hydrazine is in the flask before adding the electrophile (inverse addition) to maintain a high local concentration of the nucleophile.

📊 Data Analysis: Solvent & Catalyst Impact

The following table summarizes the impact of reaction conditions on the cyclization efficiency of 2-acetylbenzoic acid with hydrazine.

Reaction MediumTemperatureCatalystYield (%)Major ImpurityMechanistic Insight
Ethanol 78°CNone45-60%HydrazoneKinetic energy insufficient for rapid dehydration.
Ethanol 78°CHCl (cat.)65-75%Hydrolysis productsStrong mineral acid can hydrolyze the hydrazone back to ketone.
Acetic Acid 118°CAcOH (Solvent) 92-98% NoneIdeal. AcOH acts as solvent, catalyst, and dehydrating agent.
Toluene 110°Cp-TsOH80-85%Azine dimerNon-polar solvent favors intermolecular aggregation (dimerization).

🛠️ Module 2: Advanced Protocols (Self-Validating Systems)

Protocol A: The "Acetic Acid" Rescue (Robust Synthesis)

Recommended for stubborn substrates with steric hindrance (e.g., 2-benzoylbenzoic acids).

  • Dissolution: Dissolve 2-acylbenzoic acid (1.0 equiv) in Glacial Acetic Acid (10 vol).

    • Why: AcOH protonates the carbonyl oxygen, activating it for nucleophilic attack without being strong enough to hydrolyze the product.

  • Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

    • Observation: A transient precipitate (hydrazine salt) may form; this is normal.

  • Cyclization: Heat to Reflux (118°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The hydrazone intermediate (usually less polar) should disappear.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water (20 vol).

    • Purification: The phthalazinone usually precipitates as a white/off-white solid. Filter and wash with water to remove residual hydrazine and AcOH.

  • Validation:

    
    H NMR should show the disappearance of the ketone methyl/aryl signal and the appearance of the distinct amide-like NH (broad singlet, ~12.5 ppm).
    

🧬 Pathway Visualization

The following diagram illustrates the bifurcation between the successful cyclization pathway and the common "Azine Trap" failure mode.

PhthalazineSynthesis Start 2-Acylbenzoic Acid (Precursor) Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazone Excess prevents dimerization Cyclization Intramolecular Nu-Attack Hydrazone->Cyclization AcOH/Heat (Activation) Azine Azine Dimer (Impurity) Hydrazone->Azine Low Temp or Deficient Hydrazine Stall Stalled Intermediate (Thermodynamic Trap) Hydrazone->Stall Water Accumulation (Reversible) Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Phthalazin-1(2H)-one (Target) Dehydration->Product

Figure 1: Mechanistic pathway showing the critical divergence between successful cyclization (Green) and common failure modes (Red).

🧩 Module 3: Metal-Catalyzed C-H Activation (Modern Failures)

The Scenario: You are attempting a Pd-catalyzed annulation of N-aryl hydrazones or similar precursors to access substituted phthalazines, but the reaction is dead.

Q3: My Pd-catalyzed C-H activation yields are <10%. Is the catalyst dead?

A: Likely, but not because of quality. Phthalazines and their precursors are nitrogen-rich heterocycles .[2]

  • The Issue: The product or substrate acts as a ligand, coordinating strongly to the Palladium (Pd) center and displacing the labile ligands (e.g., acetate, phosphine) required for the catalytic cycle. This is "product inhibition."

  • The Fix:

    • Protecting Groups: Use N-acetyl or N-pivaloyl protecting groups on the hydrazine moiety to reduce Lewis basicity during the catalysis. Deprotect later.

    • Oxidant Choice: If using a Pd(II)/Pd(IV) cycle, ensure the oxidant (e.g., Cu(OAc)2, Ag2CO3) is dry. Moisture kills the regeneration of the active catalyst.

📚 References

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids. Source: ResearchGate URL:[3][4][Link]

  • Recent advances in the synthesis of phthalazin-1(2H)-one core. Source: PubMed (NIH) URL:[Link][5]

  • Cyclisation with hydrazine and its derivatives (Mechanistic Insight). Source: RSC Publishing URL:[Link]

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of Phthalazine-1-Carboxamide Analogs as PARP and VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of bioactive compounds. Among these, phthalazine-1-carboxamide analogs have garnered significant attention, particularly as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two critical targets in oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, supported by experimental data and protocols, to aid researchers in the design and development of next-generation therapeutics.

The Phthalazinone Core: A Versatile Scaffold for Kinase and Enzyme Inhibition

The phthalazinone core, particularly the 2H-phthalazin-1-one moiety, serves as a versatile template for designing inhibitors that can effectively target the ATP-binding pocket of kinases or the nicotinamide-binding site of enzymes like PARP.[1][2] Its rigid, bicyclic structure provides a solid anchor for substituents that can be tailored to achieve high affinity and selectivity for the desired biological target. The carboxamide group at the 1-position is a key feature, often involved in crucial hydrogen bonding interactions within the active site of the target protein.

Comparative Analysis of this compound Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP), especially PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs).[3] Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to synthetic lethality.[4] Phthalazinone-based PARP inhibitors, including the FDA-approved drug Olaparib, have revolutionized the treatment of certain cancers.[5]

Structure-Activity Relationship (SAR) of Phthalazinone PARP Inhibitors

The SAR of phthalazinone-based PARP inhibitors has been extensively studied, with a focus on modifications at the 4-position of the phthalazinone ring. A seminal study on 4-benzyl-2H-phthalazin-1-ones laid the groundwork for the development of potent inhibitors like Olaparib.[1]

Key SAR observations for PARP inhibition include:

  • The Phthalazinone Core and Carboxamide: The phthalazinone ring system and the associated lactam carbonyl are crucial for binding to the nicotinamide-binding pocket of PARP. The carboxamide moiety forms key hydrogen bonds with the protein backbone.

  • The 4-Benzyl Moiety: A benzyl group at the 4-position is a common feature and is important for occupying a hydrophobic pocket in the active site.

  • Substituents on the Benzyl Ring: Modifications to the benzyl ring have a significant impact on potency. For instance, the introduction of a cyclopropanecarbonylpiperazine-1-carbonyl group at the meta-position of the benzyl ring, as seen in Olaparib (AZD2281), leads to a significant increase in inhibitory activity.[6]

  • The Carboxamide Nitrogen: The nitrogen of the carboxamide can be substituted with various groups to modulate physicochemical properties and cell permeability.

Comparative Potency of Phthalazinone PARP Inhibitors

The following table summarizes the inhibitory activities of selected phthalazinone-based PARP inhibitors, highlighting the impact of structural modifications on their potency.

CompoundR Group (on 4-benzyl)PARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib (AZD2281) 3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluoro51[6]
Compound 11c 4-fluoro-3-(piperidine-1-carbonyl)97Not Reported[1]
DLC-1 Dithiocarbamate derivative<0.2Not Reported[7]
DLC-49 (Dual PARP/HDACi) Hydroxamic acid derivative0.53Not Reported[7]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

The data clearly indicates that small modifications to the substituent at the 4-benzyl position can lead to significant changes in inhibitory potency. For example, compound 11c, with a simpler piperidine-1-carbonyl group, is less potent than Olaparib.[1] In contrast, the dithiocarbamate derivative DLC-1 shows exceptionally high potency.[7]

Mechanism of Action: Beyond Catalytic Inhibition - PARP Trapping

While the initial focus was on inhibiting the catalytic activity of PARP, it is now understood that a crucial aspect of the efficacy of many PARP inhibitors, including those with a phthalazinone core, is their ability to "trap" PARP on DNA.[8] This trapping of the PARP-DNA complex is a more potent driver of cytotoxicity than the simple inhibition of PAR synthesis. The potency of PARP trapping varies among different inhibitors, with Talazoparib being a particularly potent PARP trapper.[5][8]

Comparative Analysis of this compound Analogs as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[9][10] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key therapeutic target.[11] Several phthalazine-based compounds have been developed as potent VEGFR-2 inhibitors.

Structure-Activity Relationship (SAR) of Phthalazine VEGFR-2 Inhibitors

The SAR of phthalazine-based VEGFR-2 inhibitors often focuses on substitutions at the 1- and 4-positions of the phthalazine ring.

Key SAR observations for VEGFR-2 inhibition include:

  • The Phthalazine Core: The phthalazine ring serves as a scaffold to orient the substituents for optimal interaction with the ATP-binding site of the VEGFR-2 kinase domain.

  • Substitution at the 4-Position: A phenyl group at the 4-position is a common feature in many potent inhibitors.

  • Substitution at the 1-Position: The 1-amino or 1-carboxamide group is a key interaction point, often forming hydrogen bonds with the hinge region of the kinase. Different N-substituents on the amine can be explored to enhance potency and modulate physicochemical properties.[12]

  • Spacers and Distal Moieties: The introduction of various spacers (e.g., pyrazole, α,β-unsaturated ketones) and hydrophobic distal moieties can lead to enhanced binding affinity by accessing additional pockets within the active site.[13]

Comparative Potency of Phthalazine VEGFR-2 Inhibitors

The following table presents the VEGFR-2 inhibitory activity of a selection of phthalazine derivatives, demonstrating the influence of different substitution patterns.

CompoundSubstitution PatternVEGFR-2 IC50 (µM)Reference
Sorafenib (Reference) -0.09[13]
Compound 7a N-substituted-4-phenylphthalazin-1-amine0.14[12]
Compound 4b 4-(4-chlorophenyl)phthalazine with pyrimidinone spacer0.09[13]
Compound 3f Phthalazine with undisclosed modifications0.0557[14]
Compound 2g 4-(4-chlorophenyl)phthalazine with hydrazide spacer0.148[15]
Compound 4a 4-(4-chlorophenyl)phthalazine with urea spacer0.196[15]

As shown in the table, phthalazine derivatives can achieve VEGFR-2 inhibitory potency comparable to or even exceeding that of the multi-kinase inhibitor Sorafenib. The strategic incorporation of different spacers and substituents allows for fine-tuning of the inhibitory activity.[13][14][15]

Experimental Protocols: A Foundation for Trustworthy Data

The generation of reliable and reproducible data is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the activity of this compound analogs against PARP and VEGFR-2.

PARP Inhibition Assays: From Enzyme to Cell

A dual-assay approach, combining a biochemical (enzymatic) assay with a cell-based assay, provides a comprehensive understanding of a compound's inhibitory potential. The enzymatic assay confirms direct target engagement and provides a measure of intrinsic potency (e.g., IC50), while the cell-based assay assesses the compound's activity in a more physiologically relevant context, taking into account factors like cell permeability and off-target effects.[16][17]

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay cluster_2 Mechanism of Action enzymatic_assay PARP1 HTRF® Assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination cellular_ic50 Determine Cellular IC50 cell_culture Culture BRCA-deficient and proficient cells compound_treatment Treat cells with Phthalazine Analogs viability_assay Cell Viability Assay (e.g., CellTiter-Glo®) viability_assay->cellular_ic50 trapping_potency Quantify PARP Trapping parp_trapping_assay PARPtrap™ Assay

Caption: Workflow for assessing PARP inhibitor activity.

Detailed Protocol: PARP1 HTRF® Assay

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for measuring PARP1 activity.

  • Reagent Preparation:

    • Prepare the 1X Lysis Buffer by diluting the 4X stock buffer in distilled water and supplementing it with a phosphatase inhibitor.[12]

    • Reconstitute the HTRF conjugates (donor and acceptor fluorophores) by diluting the stock solutions in the provided detection buffer.[12]

  • Assay Procedure:

    • In a 384-well low volume plate, add 5 µL of your this compound analog at various concentrations.

    • Add 5 µL of a solution containing the PARP1 enzyme and biotinylated NAD+.

    • Incubate the plate for the time specified in the kit protocol (typically 30-60 minutes) at room temperature to allow the enzymatic reaction to proceed.

    • Add 10 µL of the pre-mixed HTRF detection antibodies (anti-PAR and streptavidin-conjugated fluorophore).

    • Incubate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

VEGFR-2 Inhibition Assays: Targeting Angiogenesis

Similar to PARP inhibitor evaluation, a combination of a biochemical kinase assay and a cell-based assay is recommended for a thorough assessment of VEGFR-2 inhibitors.

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay kinase_assay VEGFR-2 LanthaScreen® Kinase Assay biochem_ic50 Determine Biochemical IC50 kinase_assay->biochem_ic50 cellular_ic50 Determine Cellular IC50 cell_culture Culture Endothelial Cells (e.g., HUVECs) compound_treatment Treat with VEGF and Phthalazine Analogs proliferation_assay Cell Proliferation Assay (e.g., BrdU incorporation) proliferation_assay->cellular_ic50

Caption: Workflow for assessing VEGFR-2 inhibitor activity.

Detailed Protocol: VEGFR-2 LanthaScreen® Kinase Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the this compound analog in the kinase reaction buffer.

    • Prepare a 2X substrate/2X ATP mixture in the kinase reaction buffer. The ATP concentration should be at the apparent Km for VEGFR-2.[18]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 2X serially diluted inhibitor.

    • Add 5 µL of the 2X substrate/2X ATP mixture.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the VEGFR-2 enzyme.

    • Incubate the plate for 1 hour at room temperature.[18]

    • Stop the reaction by adding 10 µL of a 2X EDTA/2X terbium-labeled anti-phospho-substrate antibody mixture.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET compatible reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Plot the ratio against the log of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.

Signaling Pathways: Visualizing the Mechanism of Action

Understanding the signaling pathways in which PARP and VEGFR-2 are involved is crucial for appreciating the mechanism of action of their inhibitors.

PARP1 in DNA Single-Strand Break Repair

PARP_Pathway SSB Single-Strand DNA Break PARP1 PARP1 SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Pol β XRCC1->POLB recruits Repair DNA Repair LIG3->Repair POLB->Repair

Caption: PARP1 signaling in single-strand break repair.[19]

Upon detection of a single-strand DNA break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA Ligase III, and DNA Polymerase β, to the site of damage, facilitating the repair process. This compound PARP inhibitors compete with NAD+ for the catalytic site of PARP1, thereby preventing the synthesis of PAR and hindering the recruitment of the DNA repair machinery.

VEGFR-2 Signaling in Angiogenesis

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates MAPK MAPK (ERK) PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.[9][11]

Binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-MAPK and PI3K-Akt pathways. These pathways ultimately promote endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis. This compound VEGFR-2 inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and the subsequent activation of downstream signaling.

Physicochemical Properties and ADMET Profile

For a drug candidate to be successful, it must possess not only high potency but also favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Several studies on phthalazine-based inhibitors have included in silico and in vitro ADMET profiling.

Generally, potent phthalazinone analogs like Olaparib and related compounds have been optimized to exhibit good oral bioavailability and metabolic stability.[6] In silico predictions for many novel phthalazine-based PARP and VEGFR-2 inhibitors suggest that they often comply with Lipinski's rule of five and show good predicted intestinal absorption.[1][13][14] However, experimental validation is crucial. For example, while many analogs may show promising in vitro activity, poor solubility or rapid metabolism can limit their in vivo efficacy. Therefore, a comprehensive assessment of physicochemical properties, such as solubility and lipophilicity (LogP/LogD), is a critical step in the lead optimization process.

Conclusion and Future Directions

This compound analogs represent a highly successful and versatile class of compounds for targeting key proteins in oncology. The extensive SAR data available for both PARP and VEGFR-2 inhibitors provides a solid foundation for the rational design of new and improved analogs. The comparative analysis presented in this guide highlights the subtle structural modifications that can lead to significant gains in potency and selectivity.

Future research in this area will likely focus on:

  • Dual-target inhibitors: Designing single molecules that can inhibit both PARP and another relevant target, such as HDAC or PI3K, to overcome drug resistance.[7]

  • Improving ADMET properties: Further optimization of the phthalazine scaffold to enhance drug-like properties, such as increased solubility and metabolic stability, leading to improved pharmacokinetic profiles.

  • Targeting other PARP family members: While most efforts have focused on PARP1 and PARP2, exploring the therapeutic potential of inhibiting other PARP family members could open new avenues for treatment.

  • Overcoming resistance: Developing novel analogs that are effective against tumors that have developed resistance to current PARP or VEGFR-2 inhibitors.

By leveraging the wealth of existing knowledge and employing the robust experimental methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of the this compound scaffold in the fight against cancer.

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A Senior Application Scientist's Guide to Bioequivalence Studies of Phthalazine-1-Carboxamide Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The phthalazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a range of therapeutics, including highly potent PARP (Poly ADP-ribose polymerase) inhibitors used in oncology.[1][2] Phthalazine-1-carboxamide represents a key pharmacophore within this class. As innovator products approach patent expiry, the development of generic alternatives necessitates rigorous bioequivalence (BE) testing to ensure therapeutic interchangeability. Two medicinal products are considered bioequivalent if they exhibit a comparable rate and extent of absorption, meaning there is no significant difference in the availability of the active ingredient at the site of drug action.[3][4]

This guide provides an in-depth comparison of the critical components of a bioequivalence study for hypothetical oral solid dosage formulations of a this compound compound. We will dissect the causality behind experimental design choices, detail self-validating protocols, and ground our recommendations in the authoritative guidelines of major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Regulatory Foundation: Setting the Stage for Equivalence

Any bioequivalence program must be built upon the foundation of regulatory guidance. The primary objective is to demonstrate that a new "Test" formulation is equivalent to the approved "Reference Listed Drug" (RLD).[3] The core principle is that if two products deliver the same amount of active ingredient to the bloodstream over the same time course, they will be therapeutically equivalent.

Key guidance documents that dictate the standards for these studies include:

  • FDA's "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA" [5]

  • EMA's "Guideline on the investigation of bioequivalence" [6][7]

These documents provide the framework for study design, statistical analysis, and acceptance criteria. For specific drug products, regulators may also issue product-specific guidances (PSGs) that outline tailored requirements.[8]

Clinical Study Design: A Self-Validating Crossover Protocol

The gold-standard design for a bioequivalence study of an immediate-release oral formulation is the randomized, single-dose, two-period, two-sequence crossover study.[9] The inherent logic of this design is its primary strength: each subject serves as their own control, which powerfully minimizes the impact of inter-subject variability.[9]

Study Population Selection

The selection of study subjects is critical for ensuring data integrity and safety. Per regulatory guidelines, the study population typically consists of healthy volunteers.[7]

  • Rationale: Using healthy subjects reduces the confounding influence of underlying diseases and concomitant medications on the drug's pharmacokinetics.

  • Inclusion/Exclusion Criteria: As per EMA guidelines, subjects are typically aged 18 years or older, with a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².[7] They undergo a thorough screening process, including medical history, physical examination, and laboratory tests.[7] Non-smokers are preferred to avoid the known influence of smoking on drug metabolism.[10]

Table 1: Example Subject Demographics for a this compound BE Study

ParameterCharacteristicRationale
Number of Subjects 24-36 (Statistically determined)To provide adequate statistical power to meet the 90% Confidence Interval criterion.
Age Range 18-55 yearsRepresents a typical healthy adult population with stable metabolic function.
Sex Male and/or non-pregnant, non-lactating femaleInclusion of both sexes is common, with appropriate safeguards for women.[7]
BMI 18.5 - 30.0 kg/m ²Minimizes pharmacokinetic variability associated with extreme body weight.[7]
Health Status Healthy as determined by screeningExcludes underlying conditions that could alter drug absorption or elimination.
The Crossover Workflow: Minimizing Bias

The crossover design systematically exposes each participant to both the Test and Reference formulations, separated by a "washout" period.

  • Step 1: Randomization: Subjects are randomly assigned to one of two sequences (e.g., Group 1 receives Test then Reference; Group 2 receives Reference then Test).

  • Step 2: Period 1 Administration: After an overnight fast, subjects in each group receive a single dose of the assigned formulation.

  • Step 3: Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to characterize the plasma concentration-time profile.[11]

  • Step 4: Washout Period: A washout period of sufficient duration (typically at least 5-7 half-lives of the drug) separates the two periods to ensure complete elimination of the drug from the first period before the second begins.

  • Step 5: Period 2 Administration: The groups "cross over" to receive the alternate formulation, followed by the same rigorous blood sampling schedule.

G cluster_0 Study Initiation cluster_1 Period 1 cluster_2 Period 2 Screening Subject Screening (N=30) Randomization Randomization (N=24) Screening->Randomization GroupA1 Group A (n=12) Receives Test Drug Randomization->GroupA1 Sequence Assignment GroupB1 Group B (n=12) Receives Reference Drug Randomization->GroupB1 Sequence Assignment PK1 Serial PK Blood Sampling (0-72h) GroupA1->PK1 GroupB1->PK1 Washout Washout Period (>5 Half-Lives) PK1->Washout GroupA2 Group A (n=12) Receives Reference Drug PK2 Serial PK Blood Sampling (0-72h) GroupA2->PK2 GroupB2 Group B (n=12) Receives Test Drug GroupB2->PK2 Analysis Pharmacokinetic & Statistical Analysis PK2->Analysis Washout->GroupA2 Crossover Washout->GroupB2 Crossover

Standard two-way crossover bioequivalence study workflow.
Fasting vs. Fed Conditions

Bioequivalence is typically assessed under both fasting and fed conditions, as food can significantly alter drug absorption.[10] For certain drugs, such as the PARP inhibitor Olaparib, studies under both conditions are explicitly required.[12]

  • Fasting Study: Establishes the baseline pharmacokinetic profile without the influence of food.

  • Fed Study: A high-fat, high-calorie meal is administered before dosing. This represents a "worst-case scenario" that can maximize the potential for food to affect drug dissolution and absorption, revealing differences between formulations that might not be apparent in a fasted state.[10]

Bioanalytical Method Validation: The Trustworthiness of Quantification

The quantification of the this compound analyte in plasma is the cornerstone of the BE assessment. Therefore, the analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be rigorously validated.[13] Method validation ensures the reliability of the data.[3]

Table 2: Key Bioanalytical Method Validation Parameters & Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Accuracy Closeness of measured values to the true concentration.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability of measurements (intra- and inter-day).Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank plasma samples.
Linearity & Range The concentration range over which the method is accurate and precise.A calibration curve with a correlation coefficient (r²) ≥ 0.99 is required.
Limit of Quantitation (LLOQ) The lowest concentration that can be reliably quantified.Must be sufficiently low to capture the plasma concentration profile accurately.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term).Analyte concentration should remain within ±15% of the initial concentration.

Pharmacokinetic and Statistical Analysis: The Moment of Truth

Following the clinical and analytical phases, the collected plasma concentration-time data is used to calculate key pharmacokinetic (PK) parameters for each subject for both Test and Reference products.

Primary Pharmacokinetic Endpoints
  • Cmax (Maximum Plasma Concentration): This parameter reflects the rate of drug absorption.

  • AUCt (Area Under the Curve from time 0 to the last measurable concentration): This reflects the extent of drug absorption over the measured time interval.

  • AUCinf (Area Under the Curve from time 0 to infinity): This provides an estimate of the total extent of drug absorption.

The Statistical Test for Equivalence

Bioequivalence is determined statistically. The parameters Cmax and AUC are log-transformed, and an Analysis of Variance (ANOVA) is performed. The key output is the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference).

To establish bioequivalence, this 90% CI must fall entirely within the acceptance range of 80.00% to 125.00% .[14]

G Data Calculate Geometric Mean Ratio (Test / Reference) for AUC & Cmax CI_Calc Compute 90% Confidence Interval (CI) for the Ratio Data->CI_Calc Decision Is the 90% CI fully within 80.00% - 125.00%? CI_Calc->Decision Pass Bioequivalence Demonstrated Decision->Pass  Yes Fail Bioequivalence Not Demonstrated Decision->Fail  No

The statistical decision pathway for bioequivalence assessment.
Comparative Data Presentation

The final results are summarized in a clear, comparative table.

Table 3: Example Bioequivalence Assessment for this compound 100 mg Tablets (Fasting Study)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
AUC₀-t (ng·h/mL) 1855 ± 4101890 ± 45098.2%92.5% - 104.3%
AUC₀-∞ (ng·h/mL) 1910 ± 4251945 ± 46598.5%92.9% - 104.5%
Cmax (ng/mL) 250 ± 65245 ± 70102.1%94.8% - 109.9%
Result ---PASS

In this hypothetical example, both the rate (Cmax) and extent (AUC) of absorption for the test formulation are statistically equivalent to the reference formulation, as the 90% CIs fall within the 80.00-125.00% range.

Advanced Concepts: In Vitro-In Vivo Correlation (IVIVC)

For some formulations, particularly modified-release products, establishing an in vitro-in vivo correlation (IVIVC) can be a powerful tool.[15][16] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like the drug dissolution rate) and a relevant in vivo response (like plasma drug concentration).[17][18]

While not always required for immediate-release products, developing an IVIVC can provide invaluable insight during formulation development and may support certain post-approval manufacturing changes without the need for further human studies.

invitro In Vitro Dissolution (% Drug Released over Time) model Predictive Mathematical Model (IVIVC) invitro->model invivo In Vivo Absorption (% Drug Absorbed over Time) model->invivo

Conceptual relationship in an In Vitro-In Vivo Correlation.

Conclusion

Conducting a bioequivalence study for a this compound formulation is a multi-faceted process that integrates clinical pharmacology, analytical chemistry, and biostatistics. The success of such a study hinges on a meticulously planned protocol grounded in regulatory science. By employing a robust crossover study design, validating the bioanalytical method with utmost rigor, and adhering to the established statistical framework, researchers can confidently assess the equivalence of a generic formulation against its reference product, ultimately ensuring that patients receive safe, effective, and interchangeable medicines.

References

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link][6][7]

  • BioPharma Services Inc. (2021). Latest FDA Bioequivalence Guidance on Studies During COVID. [Link][8]

  • Medicines for Europe. Q&A on the Revised EMA Bioequivalence Guideline. [Link][10]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link][7]

  • ClinicalTrials.gov. (2024). Bioequivalence Study of Olaparib Tablets Under Fasting and Fed Conditions in Healthy Subjects. NCT06360445. [Link][11]

  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies for Generic Drug Development. [Link][3]

  • gmp-compliance.org. (2025). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. [Link][19]

  • ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link][20]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link][5]

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  • Al-Warhi, T., et al. (2021). Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]

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  • European Medicines Agency. (2021). Olaparib 100 mg & 150 mg film-coated tablets product-specific bioequivalence guidance. [Link][12]

  • Carfì Pavia, F., et al. (2025). Development and Characterization of Niaprazine-Loaded Xanthan Gum-Based Gel for Oral Administration. MDPI. [Link]

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  • Chow, S.C., & Liu, J.P. (2008). Bioavailability and Bioequivalence in Drug Development. Wiley. [Link][14]

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  • Ministry of Health, Labour and Welfare, Japan. (2012). Guideline for Bioequivalence Studies for Different Strengths of Oral Solid Dosage Forms. [Link]

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  • Freie Universität Berlin. In vitro-in vivo correlation and modelling of drug release for HPMC-based matrix tablets. [Link][17]

  • Kinoyama, I., et al. (2004). N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Phthalazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Phthalazine-1-carboxamide, a nitrogen-containing heterocyclic compound, is a valuable building block in medicinal chemistry.[1][2][3] However, its structural parent, phthalazine, presents significant health hazards, necessitating a rigorous and informed approach to waste management.[4]

This guide provides essential, step-by-step procedures for the proper disposal of this compound and its associated waste streams. The protocols herein are designed to ensure laboratory safety, maintain regulatory compliance, and uphold environmental stewardship.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

The primary driver for treating this compound as hazardous waste is the classification of Phthalazine as Germ Cell Mutagenicity Category 2 , with the hazard statement H341: "Suspected of causing genetic defects."[4][7] This classification alone mandates that the compound and any materials contaminated with it be managed as hazardous waste to prevent environmental release and human exposure.

Causality of Hazard: Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals and bioactive molecules due to their unique chemical properties.[3] However, these same properties can pose toxicological risks. Furthermore, upon incomplete combustion, such compounds can generate toxic nitrogen oxides (NOx), a critical consideration for the final disposal method.[8]

Hazard Class Classification Key Considerations for Disposal
Health Hazard Germ Cell Mutagenicity, Category 2 (Suspected of causing genetic defects)[4][7]All waste must be handled as hazardous. Prevent all routes of exposure (inhalation of dust, skin contact, ingestion). Do not dispose of down the drain.[7][9]
Physical Hazard Solid PowderRisk of dust formation and inhalation.[10] Handle in a well-ventilated area or fume hood.[11]
Environmental Hazard Water SolubleHigh mobility in soil and potential to spread in water systems.[7] Must be prevented from entering drains or the environment.[10]
Regulatory Framework: Adherence to Authoritative Standards

All chemical waste disposal is governed by stringent regulations. In the United States, the primary frameworks are:

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) defines and regulates hazardous waste from its point of generation to its final disposal ("cradle to grave").[12] this compound waste falls under this purview due to its potential toxicity.

  • Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and this information is communicated to employees.[13] This includes proper training on handling and emergency procedures for hazardous waste.[14]

Crucially, laboratory personnel must consult and adhere to their institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) guidelines, which implement these federal regulations at a local level.

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the lab bench. Meticulous segregation and containment are non-negotiable to ensure safety and compliance.

Immediately upon generation, all this compound waste must be classified as hazardous chemical waste . Do not mix this waste with non-hazardous trash, biohazards, or other incompatible chemical waste streams.

  • Container Choice: Use only designated, leak-proof hazardous waste containers that are chemically compatible with the waste type (e.g., a polyethylene container for contaminated solids). The container must have a secure, tight-fitting lid.

  • Labeling: As soon as the first item of waste is added, the container must be labeled with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste" (and any solvents present in liquid waste)

    • The specific hazard(s): "Toxic," "Mutagenic"

    • The date accumulation started.

Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel. Ensure secondary containment (e.g., a larger tub or bin) is used for liquid waste containers to contain potential spills.

Disposal Workflow for Different Waste Streams

The physical form of the waste dictates its specific handling procedure.

  • Keep the compound in its original, clearly labeled container.

  • If the original container is compromised, carefully transfer the material to a suitable, sealed waste container.

  • Label the container as hazardous waste, listing "Unused this compound."

  • Arrange for pickup by your institution's EHS department.

  • Collect all solid materials with trace contamination in a designated hazardous waste container lined with a heavy-duty plastic bag.

  • Do not overfill the container. Ensure it can be securely sealed without causing tears in the liner.

  • Keep the container closed at all times except when adding waste.

  • Once full, seal the container, complete the hazardous waste tag, and request EHS pickup.

  • Collect all liquid waste containing this compound in a dedicated, sealed, and properly vented hazardous waste container (e.g., a solvent can or carboy).

  • Crucially, do not mix incompatible solvents. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.

  • Label the container with the full names of all chemical constituents, including solvents and an estimated concentration of the phthalazine compound.

  • Store in secondary containment within the SAA.

  • Request EHS pickup when the container is full. Never dispose of this liquid waste down the sink. [9]

  • In case of a spill, follow your laboratory's specific spill cleanup procedure.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Absorb the spilled material with an inert absorbent (e.g., vermiculite or sand).

  • Carefully sweep or scoop the absorbent material and place it in a designated hazardous waste container for solids.[10]

  • Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with this compound.

G cluster_disposal 4. Final Disposal start Waste Generated Containing This compound pure_chem Unused/Expired Pure Chemical start->pure_chem solid_waste Contaminated Solids (Gloves, Pipettes, etc.) start->solid_waste liquid_waste Contaminated Liquids (Solvents, Rinsates) start->liquid_waste container_solid Select leak-proof solid waste container. Label as 'Hazardous Waste - Toxic'. List contents. pure_chem->container_solid solid_waste->container_solid container_liquid Select compatible liquid waste container. Label as 'Hazardous Waste - Toxic'. List ALL constituents & percentages. liquid_waste->container_liquid saa_solid Store in designated Satellite Accumulation Area (SAA). container_solid->saa_solid saa_liquid Store in SAA with secondary containment. container_liquid->saa_liquid pickup Request Pickup by Environmental Health & Safety (EHS) saa_solid->pickup saa_liquid->pickup incineration Managed Off-site Disposal (High-Temperature Incineration) pickup->incineration

Caption: Decision workflow for the safe disposal of this compound waste streams.

Final Disposal Pathway: High-Temperature Incineration

The ultimate disposal method for this compound and similarly hazardous pharmaceutical waste is high-temperature incineration at a licensed hazardous waste facility.[8][15]

Causality for Incineration:

  • Complete Destruction: Incineration ensures the complete thermal destruction of the organic molecule, neutralizing its mutagenic potential.

  • Environmental Protection: This method prevents the compound from being landfilled where it could potentially leach into groundwater.[7]

  • Managing Byproducts: Licensed incinerators are equipped with advanced scrubbers and afterburners to manage and neutralize toxic byproducts of combustion, such as the nitrogen oxides (NOx) that can be formed from nitrogen-containing compounds.[8]

Your institution's EHS department manages the relationship with licensed waste disposal contractors, ensuring that all waste is transported and destroyed in compliance with EPA and Department of Transportation (DOT) regulations.[14]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research from discovery through disposal.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets: Phthalazine. Retrieved from [Link]

  • Chemsrc. (2025, September 2). Phthalazine | CAS#:53-52-1. Retrieved from [Link]

  • TriHaz Solutions. (2025, October 10). Pharmaceutical Waste Disposal EXPLAINED. YouTube. Retrieved from [Link]

  • Idaho Department of Environmental Quality. (2024, February 8). Managing Hazardous Waste Pharmaceuticals (February 6, 2024). YouTube. Retrieved from [Link]

  • Ohio EPA. (2019, August 20). Hazardous Waste Pharmaceuticals Sewer Ban. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalazine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Phthalazine. Retrieved from [Link]

  • Lion Technology. (2025, April 25). RCRA Solid Waste Identification Explained. YouTube. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]

  • Concepts of Biology - 1st Canadian Edition. (n.d.). 22.4. Nitrogenous Wastes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.